(Aminooxy)acetamide-Val-Cit-PAB-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H97N11O14 |
|---|---|
Molecular Weight |
1196.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[(2-aminooxyacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H97N11O14/c1-15-37(8)51(45(82-13)31-47(73)71-30-20-24-44(71)53(83-14)38(9)54(75)64-39(10)52(74)41-21-17-16-18-22-41)69(11)58(79)49(35(4)5)68-57(78)50(36(6)7)70(12)60(81)84-32-40-25-27-42(28-26-40)65-55(76)43(23-19-29-63-59(61)80)66-56(77)48(34(2)3)67-46(72)33-85-62/h16-18,21-22,25-28,34-39,43-45,48-53,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,78)(H3,61,63,80)/t37-,38+,39+,43-,44-,45+,48-,49-,50-,51-,52+,53+/m0/s1 |
InChI Key |
FEBOYCQLTPBAFA-BKOKITGHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CON |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CON |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of (Aminooxy)acetamide-Val-Cit-PAB-MMAE
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The (Aminooxy)acetamide-Val-Cit-PAB-MMAE is a sophisticated drug-linker system designed for this purpose. It comprises four key components: an (Aminooxy)acetamide group for site-specific antibody conjugation, a protease-cleavable Valine-Citrulline (Val-Cit) dipeptide linker, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the potent antimitotic payload, Monomethyl Auristatin E (MMAE) .
This guide details the sequential mechanism of action of this system, from antibody conjugation and targeted cellular uptake to the precise intracellular release of MMAE and its ultimate induction of apoptosis. It provides quantitative efficacy data, detailed experimental protocols for preclinical assessment, and visual diagrams to elucidate the complex molecular interactions and pathways involved.
Core Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound system is a multi-stage process initiated by the selective binding of the monoclonal antibody (mAb) component to a specific antigen overexpressed on the surface of cancer cells.[1][]
-
Target Binding & Internalization: The ADC circulates in the bloodstream until the mAb recognizes and binds to its target antigen on the tumor cell surface. This binding event triggers receptor-mediated endocytosis, whereupon the entire ADC-antigen complex is internalized into the cell within an endosome.[1][3]
-
Lysosomal Trafficking: The endosome containing the ADC complex traffics through the cell and fuses with a lysosome.[1][4]
-
Enzymatic Linker Cleavage: The lysosome provides a highly acidic environment rich in proteases, most notably Cathepsin B.[1][3] The Val-Cit dipeptide linker is specifically designed to be a substrate for Cathepsin B, which cleaves the amide bond between citrulline and the PAB spacer.[1][] This linker is engineered to be stable in the systemic circulation but highly susceptible to cleavage once inside the lysosome, ensuring payload release is localized to the target cell.[3][6][7]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates the decomposition of the PAB spacer through a spontaneous 1,6-elimination reaction.[1][3] This self-immolative cascade results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[1][]
-
Cytotoxic Effect: Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4][8][9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][4]
The Drug-Linker Components
(Aminooxy)acetamide Conjugation Chemistry
The (Aminooxy)acetamide moiety provides a reactive handle for the site-specific conjugation of the drug-linker to the antibody.[10][11][12] This method involves two primary steps:
-
Antibody Glycan Oxidation: The carbohydrate domains (glycans) naturally present on the antibody, typically on the Fc region, are oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction converts vicinal diols in the sugar rings into reactive aldehyde groups.[13][14]
-
Oxime Ligation: The generated aldehyde groups on the antibody are then reacted with the aminooxy group of the linker. This forms a stable oxime bond, covalently attaching the drug-linker complex to the antibody.[10][13][14] This approach offers a degree of site-specificity, targeting the glycans away from the antigen-binding sites, which helps preserve the antibody's binding affinity.[13]
Val-Cit-PAB-MMAE Linker Cleavage
The linker's design is critical for the ADC's therapeutic window, requiring high stability in circulation and rapid cleavage within the target cell.
-
Valine-Citrulline (Val-Cit): This dipeptide is highly stable in human plasma but is efficiently recognized and cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[1][6][7]
-
PAB Spacer: Upon Val-Cit cleavage, the resulting p-aminobenzyl carbamate (B1207046) is electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction, releasing carbon dioxide and the unmodified MMAE payload.[1][3][] This "self-immolative" nature ensures that no part of the spacer remains attached to the drug, which could otherwise hinder its activity.
MMAE Payload: Mechanism of Apoptosis Induction
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent analogue of the natural product dolastatin 10.[4] It is approximately 100-1000 times more potent than conventional chemotherapeutics like doxorubicin, making it an ideal ADC payload.[][9]
-
Microtubule Disruption: MMAE binds to tubulin dimers, the building blocks of microtubules, and inhibits their polymerization.[8][9][15] This action disrupts the dynamic instability of the microtubule network, which is essential for cellular structure and, critically, for the formation and function of the mitotic spindle during cell division.[4][15]
-
Mitotic Arrest: The failure to form a proper mitotic spindle prevents the cell from segregating its chromosomes, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][4]
-
Apoptosis Signaling: Prolonged mitotic arrest triggers intracellular stress pathways, leading to apoptosis. Key signaling events include:
-
JNK/SAPK Pathway Activation: Disruption of the microtubule network is a form of cellular stress that activates the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway.[16][17][18]
-
Bcl-2 Phosphorylation: The activation of mitotic kinases (e.g., Cdc2) and stress pathways leads to the phosphorylation of the anti-apoptotic protein Bcl-2.[8][19][20] This phosphorylation inactivates Bcl-2, preventing it from inhibiting pro-apoptotic proteins like Bax and Bak.[8][20]
-
Caspase Cascade: With Bcl-2 inactivated, the mitochondrial pathway of apoptosis is initiated, leading to the activation of a cascade of executioner caspases, such as caspase-3 and caspase-9. These enzymes cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell.[4][9]
-
Quantitative Data
The potency of ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. The data below illustrates the potent, low nanomolar activity characteristic of MMAE and ADCs that utilize it.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Free MMAE in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ of Free MMAE (nM) | Reference |
|---|---|---|---|
| BxPC-3 | Pancreatic | 0.97 ± 0.10 | [13] |
| PSN-1 | Pancreatic | 0.99 ± 0.09 | [13] |
| Capan-1 | Pancreatic | 1.10 ± 0.44 | [13] |
| Panc-1 | Pancreatic | 1.16 ± 0.49 | [13] |
| U87MG | Glioblastoma | ~0.5 | [21] |
| SK-MEL-28 | Melanoma | ~0.8 |[21] |
Table 2: In Vitro and In Vivo Efficacy of vc-MMAE ADCs
| ADC Construct | Cell Line / Model | Assay Type | Result | Reference |
|---|---|---|---|---|
| Erbitux-vc-PAB-MMAE | A549 (Lung Cancer) | In Vitro | Effective inhibition of proliferation | [22] |
| Erbitux-vc-PAB-MMAE | A549 Xenograft | In Vivo | Significant tumor growth inhibition | [22] |
| cAC10-vcMMAE | Karpas 299 Xenograft | In Vivo | Tumor regression at 2 mg/kg dose |
| AAZ⁺-ValCit-MMAE | SKRC-52 Xenograft | In Vivo | Superior tumor growth inhibition vs control | |
Note: IC₅₀ values can vary between studies due to differences in cell lines, assay conditions, and incubation times.
Key Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC₅₀ of an ADC.[4][19][20]
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).[19]
-
ADC, unconjugated antibody, and free payload controls.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[19][20]
-
96-well microplates, multichannel pipette, microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Replace the old medium with 100 µL of the diluted compounds. Include untreated wells as a 100% viability control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism (e.g., 72-96 hours for tubulin inhibitors).[16]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[16][19][20]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19][20]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol: In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the membrane-permeable MMAE, released from target cells, to kill neighboring antigen-negative cells.[16]
-
Materials:
-
Ag+ cell line and an Ag- cell line labeled with a fluorescent protein (e.g., GFP).
-
Materials from the cytotoxicity assay.
-
Fluorescence plate reader or high-content imaging system.
-
-
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:9, 1:3, 1:1), keeping the total cell density constant. Seed GFP-Ag- cells alone as a control. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a plate reader. This specifically quantifies the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence of treated wells to untreated controls to determine the percent viability of Ag- cells. A greater decrease in viability in the co-culture compared to the monoculture indicates a bystander effect.[16]
-
Protocol: Antibody Internalization Assay (pH-Sensitive Dye)
This assay confirms that the ADC is internalized by the target cell, a prerequisite for payload release. It uses a pH-sensitive dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes.
-
Materials:
-
Target cell line (Ag+).
-
Antibody or ADC labeled with a pH-sensitive dye (e.g., pHrodo).
-
Live-cell imaging microscope or flow cytometer.
-
-
Procedure:
-
Cell Seeding: Seed Ag+ cells in an appropriate format for imaging or flow cytometry (e.g., glass-bottom dish or 96-well plate).
-
Treatment: Add the pHrodo-labeled ADC to the cells. As a control, incubate a separate set of cells at 4°C, which permits binding but inhibits active internalization.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 30 min, 2h, 4h, 24h) to monitor the kinetics of internalization.
-
Imaging/Analysis:
-
Microscopy: Visualize the cells directly. The appearance of bright fluorescent puncta inside the cells indicates internalization into acidic compartments.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity. An increase in the fluorescent signal over time at 37°C compared to the 4°C control confirms internalization.
-
-
References
- 1. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytoskeleton and Associated Proteins: Pleiotropic JNK Substrates and Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bcl2 is the guardian of microtubule integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Synthesis of (Aminooxy)acetamide-Val-Cit-PAB-MMAE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathway for (Aminooxy)acetamide-Val-Cit-PAB-MMAE, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). The document details the multi-step synthesis, including the preparation of the potent cytotoxic payload Monomethyl Auristatin E (MMAE), the enzyme-cleavable Val-Cit-PAB linker system, and the final conjugation to the (Aminooxy)acetamide moiety for subsequent bioconjugation.
Introduction
This compound is a sophisticated drug-linker construct designed for targeted cancer therapy. It comprises four key components:
-
Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][] Its high cytotoxicity necessitates its use within a targeted delivery system like an ADC.[1][5][6]
-
Val-Cit-PAB Linker: A well-established linker system featuring a dipeptide (Valine-Citrulline) specifically cleaved by Cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells.[][8][9][10] This is connected to a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer, which upon cleavage of the Val-Cit bond, releases the unmodified MMAE payload.[11][12]
-
(Aminooxy)acetamide Moiety: This functional group serves as a versatile handle for conjugation to a targeting ligand, such as a monoclonal antibody. The aminooxy group can react chemoselectively with an aldehyde or ketone to form a stable oxime linkage.[13][14][15]
This guide will delineate the synthetic route to this complex molecule, providing detailed experimental protocols and summarizing key data where available.
Overall Synthetic Workflow
The synthesis of this compound is a convergent process, involving the independent synthesis of key intermediates followed by their sequential coupling. The general strategy is as follows:
-
Synthesis of MMAE: A multi-step total synthesis of the cytotoxic payload.
-
Synthesis of the Linker-Payload Conjugate (Fmoc-Val-Cit-PAB-MMAE): This involves the synthesis of the Fmoc-protected Val-Cit-PAB linker followed by its conjugation to MMAE.
-
Synthesis of the (Aminooxy)acetamide Linker: Preparation of the aminooxy-functionalized component.
-
Final Assembly and Deprotection: Coupling of the (Aminooxy)acetamide linker to the Val-Cit-PAB-MMAE construct, followed by any necessary deprotection steps.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of Monomethyl Auristatin E (MMAE)
The total synthesis of MMAE is a complex, multi-step process that has been well-documented in scientific literature and patents.[5][6] It involves the sequential coupling of several non-proteinogenic amino acids. A generalized protocol based on common synthetic routes is provided below.
Protocol 3.1.1: General Steps for MMAE Synthesis
-
Preparation of Key Intermediates: The synthesis begins with the preparation of protected amino acid building blocks, including N-methyl-L-valine, a dolaisoleucine analogue, and a dolaproine analogue.[5]
-
Sequential Peptide Coupling: These intermediates are sequentially coupled using standard peptide coupling reagents (e.g., HATU, HBTU) to assemble the pentapeptide-like backbone of MMAE.[5][6]
-
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the final MMAE product, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Fmoc-Val-Cit-PAB-MMAE
This phase of the synthesis involves coupling the cleavable linker to the MMAE payload.
Protocol 3.2.1: Synthesis of Fmoc-Val-Cit-PAB-MMAE [16]
-
Dissolution: Dissolve Fmoc-VC-PAB-PNP (an activated form of the linker), MMAE, and 1-hydroxybenzotriazole (B26582) (HOBt) in anhydrous dimethylformamide (DMF) and dry pyridine.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.
| Reactant | Molar Equivalents |
| MMAE | 1.0 |
| Fmoc-VC-PAB-PNP | 1.1 |
| HOBt | 1.0 |
| Reported Yield | ~78% [16] |
Table 1: Summary of reactants and yield for Fmoc-Val-Cit-PAB-MMAE synthesis.
Synthesis of NH2-Val-Cit-PAB-MMAE
The N-terminal Fmoc protecting group is removed to allow for the coupling of the (Aminooxy)acetamide linker.
Protocol 3.3.1: Fmoc Deprotection [16]
-
Dissolution: Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Deprotection: Add piperidine (B6355638) (20 equivalents) to the solution.
-
Reaction: Stir the solution at room temperature for 20-30 minutes.
-
Purification: After the reaction is complete, purify the crude product by reverse-phase preparative HPLC.
-
Lyophilization: Lyophilize the purified fractions to yield NH2-Val-Cit-PAB-MMAE as a white solid.
| Reactant | Molar Equivalents |
| Fmoc-Val-Cit-PAB-MMAE | 1.0 |
| Piperidine | 20.0 |
| Reported Yield | ~70.7% [16] |
Table 2: Summary of reactants and yield for Fmoc deprotection.
Synthesis and Coupling of (Aminooxy)acetamide
The (Aminooxy)acetamide linker is synthesized and then coupled to the deprotected Val-Cit-PAB-MMAE.
Protocol 3.4.1: Synthesis of Boc-(Aminooxy)acetic acid
The synthesis of Boc-protected (aminooxy)acetic acid can be achieved through various methods. A general approach involves the protection of (aminooxy)acetic acid with a Boc group.
Protocol 3.4.2: Coupling of (Aminooxy)acetamide to NH2-Val-Cit-PAB-MMAE
This step involves a standard peptide bond formation.
-
Activation: Activate the carboxylic acid of a protected (Aminooxy)acetic acid (e.g., Boc-(Aminooxy)acetic acid) using a coupling agent such as HATU in the presence of a base like DIPEA in anhydrous DMF.
-
Coupling: Add the NH2-Val-Cit-PAB-MMAE to the activated linker solution and stir overnight at room temperature.
-
Monitoring: Monitor the reaction by HPLC.
-
Purification: Purify the resulting Boc-protected conjugate by reverse-phase preparative HPLC.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA).
-
Final Purification: Purify the final product, this compound, by preparative HPLC and lyophilize to obtain a solid.[13][17]
| Step | Reagents |
| 1. Activation & Coupling | Boc-(Aminooxy)acetic acid, HATU, DIPEA, DMF |
| 2. Deprotection | Trifluoroacetic Acid (TFA) |
| 3. Purification | Reverse-Phase HPLC |
Table 3: General reagents for the final coupling and deprotection steps.
Mechanism of Action and Linker Cleavage
The efficacy of an ADC constructed with this drug-linker relies on a sequence of events that leads to the targeted release of MMAE.
Figure 2: Mechanism of action for an ADC utilizing a Val-Cit-MMAE payload.
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody component binds to a specific antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis.[3][9]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome.[3][9]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.[][][9]
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit linker initiates a cascade of electronic rearrangements in the PAB spacer, leading to its self-immolation and the release of the active MMAE drug.[11]
-
Cytotoxic Effect: Once released into the cytoplasm, MMAE binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[1][2][3]
Conclusion
The synthesis of this compound is a meticulous and multi-step process that combines complex organic synthesis with peptide chemistry. This guide provides a foundational framework for researchers and professionals in the field of ADC development, outlining the key synthetic transformations and the underlying mechanism of action. The successful and high-purity synthesis of this drug-linker conjugate is a critical step in the creation of next-generation targeted cancer therapies. The inclusion of the (aminooxy)acetamide group offers a reliable and chemoselective method for conjugation to antibody carriers, further enhancing the modularity and applicability of this potent cytotoxic system.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. d-nb.info [d-nb.info]
- 15. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. This compound | Delchimica [delchimica.com]
Physicochemical properties of (Aminooxy)acetamide-Val-Cit-PAB-MMAE
An in-depth analysis of the physicochemical properties of (Aminooxy)acetamide-Val-Cit-PAB-MMAE, a critical component in the development of antibody-drug conjugates (ADCs), is essential for researchers and scientists in the field of targeted cancer therapy. This guide provides a technical overview of its core characteristics, methodologies for their determination, and a visualization of its mechanism of action.
Core Physicochemical Properties
The molecule this compound is a complex linker-payload construct. Detailed physicochemical data for the entire molecule is not broadly published due to its proprietary nature. However, an understanding of its properties can be derived from its constituent parts: the (Aminooxy)acetamide conjugation group, the Val-Cit-PAB (valine-citrulline-p-aminobenzyl) linker, and the potent cytotoxic agent MMAE (monomethyl auristatin E).
The table below summarizes key physicochemical data for MMAE, the active payload of the construct.
| Property | Value (MMAE) | Data Source(s) |
| Molecular Weight | 717.98 g/mol | |
| Molecular Formula | C₃₉H₆₇N₅O₇ | |
| Solubility | Soluble in DMSO | |
| LogP (Calculated) | 5.8 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 8 | |
| Rotatable Bonds | 10 |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of complex molecules like this compound involves a variety of analytical techniques. Below are representative protocols for key experiments.
Molecular Weight and Formula Determination
-
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Experimental Workflow:
-
Sample Preparation: The compound is dissolved in an appropriate organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote ionization.
-
Instrumentation: The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) of the ionized molecules with high precision.
-
Data Analysis: The exact mass is determined from the m/z value, and this is used to confirm the elemental composition and thus the molecular formula.
-
Caption: Workflow for High-Resolution Mass Spectrometry.
Solubility Assessment
-
Methodology: Kinetic Solubility Assay by Nephelometry
-
Experimental Workflow:
-
Stock Solution: A high-concentration stock solution of the compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: The stock solution is serially diluted in a multi-well plate.
-
Precipitation Induction: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well to induce precipitation of the less soluble compound.
-
Measurement: The turbidity of each well is measured using a nephelometer, which quantifies light scattering caused by insoluble particles.
-
Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
-
Caption: Workflow for Kinetic Solubility Assay.
Mechanism of Action: Intracellular Payload Release
The this compound construct is designed for selective release of the MMAE payload within tumor cells. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an endosomal protease that is often upregulated in cancer cells. This cleavage initiates a self-immolative cascade through the PAB spacer, ultimately liberating active MMAE.
The Critical Cut: An In-depth Technical Guide to Val-Cit-PAB Linker Cleavage by Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a lynchpin in the design of modern antibody-drug conjugates (ADCs). Its sophisticated design allows for high stability in systemic circulation and specific, efficient cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic payloads. This technical guide provides a deep dive into the core mechanism of Val-Cit-PAB linker cleavage by the lysosomal protease cathepsin B, offering detailed experimental protocols and quantitative data to support ADC research and development.
Core Components and Mechanism of Action
The Val-Cit-PAB linker is a tripartite system, with each component playing a crucial role in its function:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the specific recognition site for cathepsin B, a protease that is significantly upregulated in the lysosomes of many tumor cells.[1][] The selection of Val-Cit is strategic, providing a balance between stability in the bloodstream, where cathepsin B activity is minimal due to neutral pH, and high susceptibility to cleavage in the acidic environment of the lysosome.[1]
-
p-Aminobenzylcarbamate (PABC or PAB): This unit functions as a "self-immolative" spacer.[1][3] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form.[1][] Attaching a bulky drug directly to the dipeptide could sterically hinder the enzyme's access to the cleavage site.[3]
-
Payload: This is the cytotoxic agent (e.g., monomethyl auristatin E - MMAE) that is responsible for inducing cell death upon its release.[]
The cleavage process is a finely orchestrated sequence of events that begins after the ADC has been internalized by the target cancer cell.
Intracellular Trafficking and Payload Release
The journey of an ADC from the cell surface to payload release is a critical aspect of its therapeutic efficacy.
The Cleavage Cascade: A Two-Step Process
Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PAB spacer.[6][7] This enzymatic cleavage is the trigger for the subsequent release of the payload.
The cleavage of the Cit-PAB bond results in an unstable p-aminobenzyl alcohol intermediate. This intermediate undergoes a rapid, spontaneous 1,6-elimination reaction, leading to the fragmentation of the spacer. This "self-immolative" cascade ensures a clean and traceless release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[6]
Quantitative Data on Dipeptide Linker Cleavage
While direct kinetic parameters for the cleavage of full ADCs are not always publicly available, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers.
Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| Data is representative and compiled from methodologies described in literature.[8] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit | Data not consistently available | Data not consistently available | Data not consistently available |
| Val-Ala | Data not consistently available | Data not consistently available | Data not consistently available |
| Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published.[6] However, the Val-Cit linker has demonstrated the greatest potential in screenings due to protease recognition and stability.[] |
Linker Specificity and Considerations
While the Val-Cit linker was initially designed for specific cleavage by cathepsin B, further research has revealed a more complex scenario.[6] Studies involving gene knockouts and inhibitors have shown that other lysosomal cysteine proteases, such as cathepsin L, S, and F, can also contribute to the cleavage of the Val-Cit linker.[6] This redundancy can be advantageous, as it makes ADC resistance due to the loss of a single protease less likely.[6]
However, the Val-Cit linker is not entirely specific to lysosomal proteases. It has been shown to be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can impact preclinical evaluation and potentially contribute to off-target toxicity.[6][10]
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of linker cleavage.
Protocol 1: Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen linker sequences for their susceptibility to cleavage.[6]
Objective: To determine the rate of cleavage of a fluorogenic peptide-linker substrate by cathepsin B.
Materials:
-
Recombinant Human Cathepsin B[8]
-
Peptide linker conjugated to a fluorophore (e.g., AMC or AFC)[8]
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[8]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[8]
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control[8]
-
96-well black, flat-bottom microplate[8]
-
Fluorescence microplate reader[8]
Procedure:
-
Reagent Preparation: Prepare the Assay Buffer and Activation Buffer.
-
Enzyme Activation: Activate the recombinant cathepsin B in the Activation Buffer according to the manufacturer's instructions.
-
Assay Setup:
-
Add a solution of the peptide-AMC substrate to the wells of a 96-well microplate.
-
For the negative control, pre-incubate the activated cathepsin B with the inhibitor before adding it to the substrate.
-
-
Initiate Reaction: Add the activated cathepsin B to the wells containing the substrate.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (buffer and substrate only).
-
Plot the fluorescence intensity versus time.
-
The rate of cleavage is determined from the initial linear slope of the plot.
-
Protocol 2: In Vitro ADC Cleavage Assay by Purified Cathepsin B
This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified cathepsin B.[6]
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare all buffers and solutions.
-
Enzyme Activation: Activate cathepsin B in the Activation Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer. Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.
Conclusion
The cathepsin B-mediated cleavage of the Val-Cit-PAB linker is a highly effective and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates. The mechanism relies on a series of well-defined events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that initiates a self-immolative cascade to release the active drug. A thorough understanding of this mechanism, coupled with rigorous in vitro characterization using the protocols outlined in this guide, is essential for the successful development of next-generation ADCs with improved therapeutic windows.
References
Literature review on auristatin-based antibody-drug conjugates
This in-depth technical guide provides a comprehensive overview of auristatin-based antibody-drug conjugates (ADCs) for researchers, scientists, and drug development professionals. The guide covers the core principles, key components, mechanism of action, and experimental methodologies used in the development and characterization of this important class of targeted cancer therapeutics.
Introduction to Auristatin-Based ADCs
Auristatins are highly potent synthetic analogs of the natural product dolastatin 10 and function as antimitotic agents by inhibiting tubulin polymerization.[1][] Due to their extreme cytotoxicity, they are unsuitable as standalone chemotherapy but are ideal as payloads for ADCs.[] By attaching auristatins to monoclonal antibodies (mAbs) that target tumor-specific antigens, their cell-killing power can be precisely delivered to cancer cells, thereby minimizing systemic toxicity.[3]
The structure of an auristatin-based ADC comprises three main components:
-
A Monoclonal Antibody (mAb): Provides target specificity by binding to an antigen predominantly expressed on the surface of cancer cells.[3]
-
A Cytotoxic Auristatin Payload: Induces cell death upon internalization into the target cell.[3]
-
A Linker: Covalently connects the antibody to the payload. It is designed to be stable in systemic circulation and to release the payload under specific conditions within the target cell.[3]
Mechanism of Action
The primary mechanism of action of auristatin-based ADCs is the disruption of the microtubule network within cancer cells, leading to cell cycle arrest and subsequent apoptosis.[3]
Internalization and Payload Release
The process begins with the ADC binding to its target antigen on the cancer cell surface.[3] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[3][4] The endosome then traffics to and fuses with a lysosome. Inside the lysosome, the acidic environment and the presence of proteases, such as cathepsin B, cleave the linker, releasing the active auristatin payload into the cytoplasm.[4][5]
Microtubule Disruption and Apoptosis
Once released, the auristatin payload binds to tubulin dimers, inhibiting their polymerization into microtubules.[4][6] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, a structure essential for chromosome segregation during cell division.[6] The cell cycle is arrested in the G2/M phase, and this prolonged arrest ultimately triggers programmed cell death, or apoptosis.[6]
The Bystander Effect
The bystander effect is a phenomenon where an ADC targeting a specific cancer cell can also kill neighboring antigen-negative tumor cells.[7] This is largely dependent on the physicochemical properties of the payload. Monomethyl auristatin E (MMAE), being more hydrophobic and cell-membrane permeable, can diffuse out of the target cell and kill adjacent cells.[7] In contrast, monomethyl auristatin F (MMAF), which has a charged C-terminal phenylalanine, is less membrane-permeable, limiting its bystander effect.[7]
Core Components of Auristatin-Based ADCs
Auristatin Payloads: MMAE and MMAF
The two most widely used auristatin derivatives in ADC development are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[3]
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Structure | N-terminal monomethylated pentapeptide | N-terminal monomethylated pentapeptide with a C-terminal phenylalanine |
| Potency | High (pM to low nM IC50)[3] | Potent, but generally less so than MMAE[] |
| Cell Permeability | High[7] | Low[7] |
| Bystander Effect | Potent[7] | Minimal to none[7] |
| Linker Attachment | Typically via the N-terminus[8] | Can be attached at the N- or C-terminus[8] |
Linkers
The linker is a critical component that connects the antibody to the payload. It must be stable in circulation to prevent premature drug release and efficiently cleaved within the target cell.[9]
-
Cleavable Linkers: These are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.
-
Enzyme-cleavable linkers: The most common type for auristatin ADCs are peptide-based linkers, such as valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases like cathepsin B.[10]
-
pH-sensitive linkers: These linkers are stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.
-
-
Non-Cleavable Linkers: These rely on the complete degradation of the antibody backbone within the lysosome to release the payload.
Quantitative Data on Auristatin-Based ADCs
The following tables summarize key quantitative data for several approved and clinical-stage auristatin-based ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of Auristatin-Based ADCs
| ADC | Target Antigen | Payload | Cell Line | IC50 (nM) | Drug-to-Antibody Ratio (DAR) |
| Brentuximab vedotin | CD30 | MMAE | Karpas 299 (Anaplastic Large Cell Lymphoma) | ~0.5 | ~4 |
| Polatuzumab vedotin | CD79b | MMAE | SU-DHL-4 (Diffuse Large B-cell Lymphoma) | ~1.2 | ~3.5 |
| Enfortumab vedotin | Nectin-4 | MMAE | T24 (Bladder Cancer) | ~0.4 | ~3.8 |
| Anti-HER2-MMAF | HER2 | MMAF | SK-BR-3 (Breast Cancer, HER2-high) | 0.134[11] | Not Specified |
| Anti-HER2-MMAF | HER2 | MMAF | MDA-MB-453 (Breast Cancer, HER2-moderate) | 1.9[11] | Not Specified |
| Trastuzumab-vc-MMAE | HER2 | MMAE | H522 (Lung Cancer, HER2-low/medium) | 18[12] | 8 |
| Trastuzumab-MMAU | HER2 | MMAU | H522 (Lung Cancer, HER2-low/medium) | 2-4[12] | 8 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Clinical Trial Efficacy of Approved Auristatin-Based ADCs
| ADC | Indication | Trial Name | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Brentuximab vedotin | Advanced Stage Hodgkin's Lymphoma | ECHELON-1 | 82.1% (in combination with AVD) | Not reached at 2 years (vs. 81% for ABVD) |
| Polatuzumab vedotin | Relapsed/Refractory Diffuse Large B-cell Lymphoma | GO29365 | 45% (in combination with BR)[13] | 10 months (vs. 4 months for BR alone)[13] |
| Polatuzumab vedotin | Previously untreated DLBCL | POLARIX | 85.5% (in combination with R-CHP)[14] | 30.9 months (vs. 30.8 months for R-CHOP)[14] |
| Enfortumab vedotin | Locally Advanced or Metastatic Urothelial Cancer | EV-301 | 40.6%[15] | 5.55 months (vs. 3.71 months for chemotherapy)[15] |
AVD: Adriamycin, Vinblastine, Dacarbazine; ABVD: Adriamycin, Bleomycin, Vinblastine, Dacarbazine; BR: Bendamustine and Rituximab; R-CHP: Rituximab, Cyclophosphamide, Doxorubicin, Prednisone; R-CHOP: Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of auristatin-based ADCs.
Synthesis of mc-vc-PABC-MMAE Drug-Linker
This protocol describes the synthesis of a common auristatin-linker construct, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-MMAE.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
MC-NHS ester (Maleimidocaproic acid N-hydroxysuccinimide ester)
-
HPLC system for purification
Procedure:
-
Coupling of Fmoc-Val-Cit-PAB-OH with MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by HPLC.
-
Purify the product, Fmoc-Val-Cit-PAB-MMAE, by preparative HPLC and lyophilize to a solid.[7]
-
-
Fmoc Deprotection:
-
Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine (20% v/v) and stir at room temperature for 20-30 minutes.
-
Purify the resulting NH2-Val-Cit-PAB-MMAE by reverse-phase HPLC.[7]
-
-
Coupling of Maleimidocaproic Acid (MC):
-
Dissolve NH2-Val-Cit-PAB-MMAE in DMF.
-
Add MC-NHS ester (1.2 eq.) and stir at room temperature.
-
Monitor the reaction by HPLC.
-
Purify the final product, mc-vc-PABC-MMAE, by preparative HPLC.[7]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.[13][14][16]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Auristatin-based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media.[13]
-
Incubation: Incubate the plate at 37°C with 5% CO2 overnight to allow cells to attach.[13]
-
ADC Treatment: Prepare serial dilutions of the ADC and add 50 µL to the respective wells.[13]
-
Incubation: Incubate the plate at 37°C for 48–144 hours.[13]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well.[13][14]
-
Incubation: Incubate at 37°C for 1–4 hours, allowing viable cells to form formazan (B1609692) crystals.[13][14]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[13]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol describes the use of animal models to evaluate the anti-tumor activity of auristatin-based ADCs.[17][18]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line
-
Matrigel
-
Auristatin-based ADC
-
Vehicle control and non-targeting control ADC
-
Calipers for tumor measurement
Procedure:
-
Animal Housing: House mice in a pathogen-free environment with controlled temperature (20-22°C), humidity (40-60%), and a 12-hour light/dark cycle.[17]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[18]
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and test ADC at various doses).
-
ADC Administration: Administer the ADCs and controls via an appropriate route (e.g., intravenous injection).
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treatment and control groups.
Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and drug load distribution of cysteine-conjugated ADCs.[1][19][20]
Materials:
-
HPLC system with a HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)[20]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol)[20]
-
UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different DAR species based on their hydrophobicity.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR (DAR 2, 4, 6, 8).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the relative peak areas.
-
Cathepsin B Cleavage Assay
This assay measures the rate of payload release from an ADC due to cleavage of a protease-sensitive linker by cathepsin B.[5]
Materials:
-
ADC with a cathepsin B-cleavable linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Activation solution (e.g., DTT in assay buffer)
-
Quenching solution (e.g., acetonitrile (B52724) with formic acid)
-
LC-MS system for analysis
Procedure:
-
Enzyme Activation: Activate cathepsin B by incubating it with the activation solution at 37°C for 15-30 minutes.[5]
-
Reaction:
-
In a microcentrifuge tube, combine the ADC and assay buffer.
-
Initiate the reaction by adding the activated cathepsin B.
-
Incubate at 37°C.[21]
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench it with the quenching solution.[5][21]
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Conclusion
Auristatin-based ADCs have emerged as a powerful and clinically validated class of targeted cancer therapies. Their success is attributed to the high potency of the auristatin payloads and the ability to selectively deliver them to tumor cells through monoclonal antibodies. The choice of the auristatin derivative (MMAE or MMAF) and the linker technology are critical determinants of the ADC's efficacy, safety, and pharmacokinetic profile. The experimental protocols and quantitative data presented in this guide provide a framework for the development, characterization, and optimization of novel auristatin-based ADCs. As our understanding of tumor biology and ADC technology continues to evolve, so too will the design and application of these promising therapeutics.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Clinical Review - Polatuzumab Vedotin (Polivy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. worthe-it.co.za [worthe-it.co.za]
Methodological & Application
Application Notes and Protocols for the Conjugation of (Aminooxy)acetamide-Val-Cit-PAB-MMAE to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed protocols for the conjugation of the cytotoxic agent Monomethyl Auristatin E (MMAE) to antibodies using two distinct linker chemistries: a site-specific aminooxy-based conjugation and a more traditional maleimide-based approach.
The (Aminooxy)acetamide-Val-Cit-PAB-MMAE linker facilitates a site-specific conjugation to aldehyde groups introduced into the antibody's carbohydrate domains, leading to a more homogeneous drug-to-antibody ratio (DAR). In contrast, the maleimidocaproyl (MC)-Val-Cit-PAB-MMAE linker reacts with free thiol groups generated by the reduction of interchain disulfide bonds in the antibody's hinge region, typically resulting in a heterogeneous mixture of ADC species.
These protocols and the accompanying data are intended to guide researchers in the development and characterization of MMAE-containing ADCs for preclinical and clinical applications.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of ADCs prepared using both aminooxy- and maleimide-based conjugation methods. The values are illustrative and will vary depending on the specific antibody, linker-drug, and conjugation conditions.
Table 1: Comparison of Aminooxy- and Maleimide-Based Conjugation Chemistries
| Parameter | Aminooxy-based Conjugation | Maleimide-based Conjugation |
| Conjugation Site | Aldehyde groups on oxidized glycans (Fc region) | Thiol groups from reduced interchain disulfides (hinge region) |
| Site Specificity | High | Low to moderate |
| Homogeneity (DAR) | High (predominantly one or two species) | Low (mixture of DAR 0, 2, 4, 6, 8) |
| Typical Average DAR | 1.8 - 2.5[1][2] | 3.5 - 4.0 |
| Reaction pH | 4.5 - 6.0 | 6.5 - 7.5 |
| Linkage Stability | Stable oxime bond | Thiosuccinimide ether bond (can undergo ring-opening) |
Table 2: Typical Drug-to-Antibody Ratio (DAR) Distribution
| DAR Species | Aminooxy-based Conjugation (Typical % Abundance) | Maleimide-based Conjugation (Typical % Abundance) |
| DAR 0 | < 10% | 5 - 15% |
| DAR 2 | > 80% | 20 - 35% |
| DAR 4 | < 10% | 30 - 50% |
| DAR 6 | Not applicable | 10 - 20% |
| DAR 8 | Not applicable | < 5% |
Experimental Protocols
Protocol 1: Site-Specific Conjugation via Oxime Ligation using this compound
This protocol describes the generation of aldehyde groups on the antibody via periodate (B1199274) oxidation of its carbohydrate moieties, followed by conjugation to the aminooxy-functionalized linker-drug.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4) solution (e.g., 50 mM in water)
-
Propylene (B89431) glycol or glycerol (B35011)
-
This compound
-
Aniline or other suitable catalyst (e.g., 100 mM in water, pH adjusted)
-
Conjugation Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)
-
Purification columns (e.g., size-exclusion chromatography (SEC) or protein A)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into a phosphate-free buffer, as phosphate (B84403) can interfere with the oxidation reaction.
-
-
Antibody Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice (4°C) in the dark for 30-60 minutes.
-
Quench the reaction by adding propylene glycol or glycerol to a final concentration of 10-20 mM and incubate on ice for 10 minutes.
-
Remove excess periodate and quenching agent by buffer exchange into the Conjugation Buffer (pH 5.5) using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add the aminooxy-linker-drug solution to the oxidized antibody solution at a molar excess of 5-10 fold. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Add the catalyst (e.g., aniline) to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature (20-25°C) for 16-24 hours with gentle mixing, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-drug and catalyst using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
During purification, exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR and DAR distribution using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Protocol 2: Conjugation via Thiol-Maleimide Coupling using MC-Val-Cit-PAB-MMAE
This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by conjugation with the maleimide-activated linker-drug.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
MC-Val-Cit-PAB-MMAE
-
Quenching reagent (e.g., N-acetylcysteine)
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.0)
-
Purification columns (e.g., size-exclusion chromatography (SEC) or protein A)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
-
Antibody Reduction:
-
Add the reducing agent (e.g., TCEP) to the antibody solution to a final concentration of 2-5 mM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the MC-Val-Cit-PAB-MMAE in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
Immediately after the removal of the reducing agent, add the maleimide-linker-drug solution to the reduced antibody solution at a molar excess of 5-10 fold. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature (20-25°C) for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Quench any unreacted maleimide (B117702) groups by adding a quenching reagent (e.g., N-acetylcysteine) at a 2-fold molar excess over the initial maleimide-linker-drug.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-drug and quenching reagent using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
During purification, exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration of the purified ADC.
-
Determine the average DAR and DAR distribution using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS).
-
Visualizations
Caption: Experimental workflow for site-specific ADC conjugation via oxime ligation.
Caption: Experimental workflow for ADC conjugation via thiol-maleimide coupling.
Caption: Intracellular mechanism of action of a Val-Cit-PAB-MMAE ADC.
References
Application Notes and Protocols for (Aminooxy)acetamide-Val-Cit-PAB-MMAE in Site-Specific ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that connects them. This document provides detailed application notes and protocols for the use of (Aminooxy)acetamide-Val-Cit-PAB-MMAE, a key reagent in the development of site-specific ADCs.
The this compound combines three crucial elements:
-
An (Aminooxy)acetamide group for site-specific conjugation to an antibody via an oxime linkage. This method allows for the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
-
A Valine-Citrulline (Val-Cit) dipeptide linker that is stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
-
Monomethyl auristatin E (MMAE) , a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2]
These application notes provide a comprehensive guide to the experimental protocols for antibody modification, conjugation, characterization, and in vitro evaluation of ADCs developed using this compound.
Mechanism of Action
The therapeutic action of an ADC constructed with this compound is a multi-step process:
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.[1]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The internalized endosome fuses with a lysosome.[1]
-
Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by proteases like Cathepsin B.[2]
-
Payload Release: The cleavage of the linker releases the active MMAE payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: MMAE disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[1][3]
The following diagram illustrates the general mechanism of action:
References
- 1. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: In Vitro Cytotoxicity Assays for Monomethyl Auristatin E (MMAE)-Based Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] This "magic bullet" concept is realized through three components: a monoclonal antibody targeting a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1][3] Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent, up to 1000 times more potent than conventional chemotherapeutics, making it a widely used payload in FDA-approved ADCs.[1][4] Due to its high potency, assessing the cytotoxicity of MMAE-based ADCs with precision is a critical step in their preclinical development.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on setting up and executing robust in vitro cytotoxicity assays to determine the potency (e.g., IC50) of MMAE-based ADCs.
Mechanism of Action of MMAE-Based ADCs
The cytotoxic effect of an MMAE-based ADC is a sequential process that begins with targeted binding and culminates in apoptosis of the cancer cell.[1]
-
Binding and Internalization: The ADC circulates systemically until its antibody component binds to a specific antigen on the surface of a cancer cell.[4][] This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome.[4][8]
-
Lysosomal Trafficking and Payload Release: The endosome traffics to and fuses with a lysosome.[1] The acidic environment and proteolytic enzymes, such as Cathepsin B, within the lysosome cleave the linker, releasing the active MMAE payload into the cytosol.[][9]
-
Microtubule Disruption: Free MMAE is a potent inhibitor of tubulin polymerization.[3][10] By binding to tubulin, it disrupts the formation and dynamics of microtubules, which are essential for forming the mitotic spindle.[1][11]
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing mitosis.[4][12] Prolonged mitotic arrest ultimately activates the apoptotic cascade, leading to programmed cell death.[1]
-
Bystander Effect: MMAE is cell-permeable, allowing it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".[1][13]
Experimental Design Considerations
A well-designed cytotoxicity assay is crucial for obtaining reliable and reproducible data.[14] Key considerations include cell line selection, assay choice, and appropriate controls.
Cell Line Selection
The choice of cell lines is fundamental. Assays should include:
-
Antigen-Positive (Ag+) Cells: A cell line with high expression of the target antigen to determine the specific, on-target potency of the ADC.
-
Antigen-Negative (Ag-) Cells: A cell line lacking the target antigen to assess off-target toxicity and confirm the specificity of the antibody.[13]
Choice of Cytotoxicity Assay
Several methods are available to measure cell viability.[5][13] The choice depends on the experimental goal, throughput requirements, and available equipment. Because MMAE is a tubulin inhibitor that induces cell-cycle arrest, an incubation period of 72 to 96 hours is often recommended to accurately capture its cytotoxic effect.[13]
| Assay Method | Principle | Advantages | Disadvantages |
| MTT/XTT (Tetrazolium Reduction) | Mitochondrial reductases in viable cells convert a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product.[5][13] | Inexpensive, well-established. | Endpoint assay; requires a solubilization step for MTT; can be affected by metabolic changes. |
| Resazurin (B115843) (alamarBlue) | Metabolically active cells reduce non-fluorescent resazurin to fluorescent resorufin. | Highly sensitive, non-toxic, allows for kinetic monitoring. | Can be sensitive to culture conditions. |
| ATP Detection (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[15] | Highly sensitive, rapid, excellent linearity, amenable to high-throughput screening. | Endpoint assay; reagent cost can be higher. |
| Real-Time Live-Cell Imaging | Automated microscopy and image analysis to count viable and dead cells over time using fluorescent probes. | Provides kinetic data on cell death and morphological changes. | Requires specialized instrumentation; lower throughput. |
Protocol: ADC Cytotoxicity Assessment Using an ATP-Based Luminescence Assay
This protocol details a method for determining the half-maximal inhibitory concentration (IC50) of an MMAE-based ADC using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of viable cells.[15]
Materials and Reagents
| Reagent/Material | Example Supplier | Notes |
| Target (Ag+) and Non-Target (Ag-) Cell Lines | ATCC | Select based on target antigen expression. |
| Complete Cell Culture Medium | Gibco | Appropriate for the chosen cell lines (e.g., RPMI-1640, DMEM). |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin | Gibco | |
| Trypsin-EDTA (0.25%) | Gibco | For cell detachment. |
| Phosphate-Buffered Saline (PBS) | Gibco | Ca2+/Mg2+ free for cell washing. |
| MMAE-based ADC | In-house/Commercial | |
| Isotype Control ADC | In-house/Commercial | Same payload and linker on a non-targeting antibody. |
| Free MMAE Payload | Commercial | As a positive control for payload activity. |
| White, Opaque-Walled 96-well Plates | Corning | Suitable for luminescence assays to prevent well-to-well crosstalk. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | |
| Multichannel Pipettes | ||
| Microplate Luminometer |
Experimental Workflow
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture antigen-positive (Ag+) and antigen-negative (Ag-) cells until they reach ~80% confluency in the exponential growth phase.[12]
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in fresh complete medium to a final concentration that will result in the desired seeding density. A typical density is 5,000-10,000 cells per well.[12][16]
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.
-
Include wells for "cells only" (untreated control) and "media only" (background control).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
Day 2: ADC Treatment
-
Prepare a stock solution of the MMAE-ADC, isotype control ADC, and free MMAE in an appropriate solvent (e.g., DMSO or PBS).
-
Perform a serial dilution series in complete culture medium. A 10-point, 3-fold or 4-fold dilution series is recommended to generate a complete dose-response curve. The concentration range should span from expected full inhibition to no effect.[16]
-
Carefully remove the medium from the cells and add 100 µL of the prepared ADC/control dilutions to the appropriate wells. Add 100 µL of fresh medium to the "cells only" control wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[13]
Day 5: Data Acquisition
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well of the 96-well plate.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a microplate luminometer.
Data Analysis and Presentation
-
Background Subtraction: Subtract the average luminescence value from the "media only" wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the untreated "cells only" control wells using the following formula:
-
% Viability = (Luminescence of Treated Well / Average Luminescence of Untreated Control Wells) x 100
-
-
Dose-Response Curve and IC50 Determination: Plot the percent viability against the logarithm of the ADC concentration. Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal dose-response curve.[14] The IC50 is the concentration of the ADC that results in a 50% reduction in cell viability.
Example Data Presentation:
| Cell Line | Target Antigen | Compound | IC50 (ng/mL) |
| SK-BR-3 | HER2+ | Anti-HER2-MMAE ADC | 4.61 |
| SK-BR-3 | HER2+ | Isotype Control ADC | > 1000 |
| SK-BR-3 | HER2+ | Free MMAE | 0.97 |
| MCF7 | HER2- | Anti-HER2-MMAE ADC | > 1000 |
| MCF7 | HER2- | Isotype Control ADC | > 1000 |
| MCF7 | HER2- | Free MMAE | 1.16 |
Note: The IC50 values presented are exemplary and will vary based on the specific ADC, cell line, and assay conditions.[15][17][18]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | Cell Health/Passage: High passage number can alter antigen expression or drug sensitivity.[14] | Use authenticated, low-passage cell lines. Ensure cells are in the exponential growth phase. |
| ADC Aggregation/Stability: Freeze-thaw cycles or improper storage can cause ADC aggregation.[14] | Aliquot ADC stocks to minimize freeze-thaw cycles. Visually inspect for precipitates. Characterize aggregation state with SEC if needed. | |
| Inconsistent Seeding Density: Variations in the initial number of cells per well.[16] | Ensure thorough mixing of cell suspension before and during seeding. Use calibrated pipettes. | |
| High Background Signal | Reagent Contamination: Contamination of media or reagents with bacteria or yeast can generate ATP. | Use sterile technique. Test reagents for contamination. |
| Well-to-Well Crosstalk: Signal bleed-through in clear-walled plates. | Always use white, opaque-walled plates for luminescence assays. | |
| No Cytotoxicity Observed | Low/No Antigen Expression: The target cell line does not express sufficient antigen. | Confirm antigen expression levels via flow cytometry or Western blot.[14] |
| Inefficient Internalization: The antibody does not internalize upon binding.[14] | Perform a dedicated antibody internalization assay using pH-sensitive dyes or other methods.[19][20] | |
| Inactive Payload: The MMAE payload was improperly conjugated or has degraded. | Test the free MMAE payload as a positive control to ensure cells are sensitive to its mechanism of action. |
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugate Discovery and Development [worldwide.promega.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. marinbio.com [marinbio.com]
- 16. benchchem.com [benchchem.com]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. researchgate.net [researchgate.net]
- 19. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
Application Notes and Protocols for In Vivo Xenograft Mouse Model of (Aminooxy)acetamide-Val-Cit-PAB-MMAE ADC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of an antibody-drug conjugate (ADC) utilizing an (Aminooxy)acetamide-Val-Cit-PAB-MMAE linker-payload system in an in vivo xenograft mouse model. This document outlines the mechanism of action, detailed experimental protocols, and representative data for assessing anti-tumor efficacy and tolerability.
Introduction to this compound ADC
This novel ADC combines the specificity of a monoclonal antibody with the potent cytotoxic agent Monomethyl Auristatin E (MMAE). The linker system is a critical component, designed for stability in circulation and efficient release of the payload within target cancer cells.
-
(Aminooxy)acetamide Linker: This component facilitates a stable and site-specific conjugation to the antibody, often through "click chemistry" with an engineered aldehyde or ketone group on the antibody's carbohydrate domain. This method can produce a more homogeneous ADC preparation.
-
Val-Cit-PAB Linker: This portion of the linker is designed for conditional cleavage. The Valine-Citrulline (Val-Cit) dipeptide is a substrate for Cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[1][2][3] Upon cleavage of the Val-Cit bond, the self-immolative para-aminobenzylcarbamate (PAB) spacer releases the active MMAE payload.[1][2]
-
MMAE Payload: Monomethyl Auristatin E is a potent anti-mitotic agent that inhibits tubulin polymerization.[4][5] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5][6][7]
Mechanism of Action
The therapeutic effect of the this compound ADC is a multi-step process:
-
Targeting: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells.
-
Internalization: Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[6]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.
-
Payload Release: Within the acidic environment of the lysosome, Cathepsin B cleaves the Val-Cit linker, triggering the self-immolation of the PAB spacer and releasing the active MMAE payload into the cytoplasm.[1][2][3]
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[5][6][7]
Signaling Pathway of MMAE-Induced Apoptosis
MMAE primarily induces apoptosis through the intrinsic pathway. Upon release into the cytoplasm, MMAE disrupts microtubule polymerization, leading to mitotic arrest. This triggers a cascade of events including the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[8][9] Activated caspase-3 then cleaves essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[8][9] Some studies have also shown that MMAE-containing ADCs can inhibit the Akt/mTOR signaling pathway.[8]
Experimental Protocols
A generalized protocol for evaluating the in vivo efficacy of an this compound ADC in a xenograft mouse model is provided below. This protocol should be adapted based on the specific tumor model and ADC being tested.
Materials
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.[4][6]
-
Cell Lines: Tumor cell line expressing the target antigen.
-
Reagents:
-
Cell culture medium and supplements.
-
Matrigel® Basement Membrane Matrix.
-
This compound ADC.
-
Vehicle control (e.g., PBS).
-
Control ADC (e.g., non-binding ADC or unconjugated antibody).
-
Anesthesia (e.g., isoflurane).
-
-
Equipment:
-
Sterile syringes and needles.
-
Calipers for tumor measurement.
-
Animal balance.
-
Experimental Workflow
Detailed Procedure
-
Tumor Cell Implantation:
-
Culture the selected tumor cell line under standard conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of approximately 5 x 10^6 to 1 x 10^7 cells/mL.[6]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the this compound ADC, vehicle control, and any other control articles (e.g., unconjugated antibody) to the respective groups.
-
The typical route of administration is intravenous (i.v.) injection.[4]
-
Dose levels can range from 1 to 10 mg/kg, depending on the potency and toxicity of the ADC.[4][10] A dose-response study is recommended to determine the optimal therapeutic dose.
-
The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).[11]
-
-
Efficacy and Tolerability Assessment:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes at regular intervals throughout the study. TGI is a key endpoint to determine the anti-tumor activity of the ADC.
-
Body Weight: Monitor the body weight of each mouse at least twice a week as an indicator of general health and potential toxicity.[6]
-
Clinical Observations: Perform daily clinical observations for any signs of distress or toxicity, such as changes in posture, activity level, or fur texture.[6]
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration. At the endpoint, tumors and other tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. Below are examples of how to present efficacy and tolerability data.
Table 1: Representative Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1500 ± 150 | - |
| Isotype Control ADC | 5 | QW x 3 | 1450 ± 140 | 3.3 |
| ADC (Low Dose) | 1 | QW x 3 | 800 ± 90 | 46.7 |
| ADC (High Dose) | 5 | QW x 3 | 200 ± 45 | 86.7 |
Note: This is representative data and actual results will vary.
Table 2: Representative Tolerability Data
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | - | < 2 | 0/10 |
| Isotype Control ADC | 5 | < 2 | 0/10 |
| ADC (Low Dose) | 1 | 5 | 0/10 |
| ADC (High Dose) | 5 | 10 | 0/10 |
Note: This is representative data and actual results will vary.
Conclusion
The in vivo xenograft mouse model is an essential tool for the preclinical evaluation of novel ADCs such as this compound ADC. The protocols and guidelines presented here provide a framework for assessing the anti-tumor efficacy and tolerability of this targeted therapeutic. Careful experimental design and data analysis are crucial for advancing promising ADC candidates toward clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1][2] The drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody, is a Critical Quality Attribute (CQA).[3][4][5] DAR significantly impacts the ADC's efficacy, safety, and pharmacokinetics, making its accurate measurement essential during development and for quality control.[3][5][6] This application note provides detailed protocols for determining the DAR of ADCs using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a powerful analytical technique for characterizing these complex molecules.[5] Both intact mass analysis and subunit-level analysis after chemical reduction are described.
Introduction and Principle
The conjugation process for ADCs, whether through cysteine or lysine (B10760008) residues, often results in a heterogeneous mixture of species with different numbers of drugs attached (e.g., 0 to 8 drugs).[5][6] This heterogeneity necessitates robust analytical methods to determine the average DAR and the distribution of different drug-loaded species.
LC-MS has become a primary method for DAR determination.[5] The technique separates the different ADC species based on their physicochemical properties (e.g., hydrophobicity in Reversed-Phase LC) and then uses high-resolution mass spectrometry to identify and quantify each species based on its unique mass. The weighted average DAR is then calculated from the relative abundance of each detected species.[6][]
Two main LC-MS approaches are commonly employed:
-
Intact Mass Analysis: The entire ADC molecule is analyzed under denaturing or native conditions. Denaturing reversed-phase LC (RP-LC) is robust and widely used.[8][9] This method provides a profile of the overall drug load distribution on the intact antibody.
-
Reduced Subunit Analysis: The ADC is treated with a reducing agent (like DTT) to cleave the inter-chain disulfide bonds, separating the antibody into its light chain (LC) and heavy chain (HC) subunits.[10][11] This simplifies the resulting mass spectra, as the heterogeneity is analyzed on smaller components.[5]
To further simplify spectra, enzymatic deglycosylation with an enzyme such as PNGase F is often performed to remove glycan heterogeneity prior to analysis.[12][13][14]
Experimental Workflow
The overall workflow for DAR determination by LC-MS involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Experimental Protocols
-
Antibody-Drug Conjugate (ADC) sample
-
Dithiothreitol (DTT)
-
Peptide-N-Glycosidase F (PNGase F)
-
Tris-HCl buffer
-
Formic acid (FA), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, Waters ACQUITY BEH C4)[6][14]
This protocol is for analyzing the intact, glycosylated ADC.
-
Sample Preparation:
-
LC-MS Method:
-
Inject approximately 1-5 µg of the prepared sample onto the LC-MS system.
-
Perform the separation and detection using the parameters outlined in Tables 1 and 2.
-
This protocol analyzes the light and heavy chains of the ADC separately.
-
Sample Preparation (Reduction):
-
To 20 µL of ADC sample (at 1-5 mg/mL), add 2 µL of 1 M DTT.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.[12]
-
Quench the reaction by adding formic acid to a final concentration of 0.1-1%. An acidic quench is recommended to improve the reliability of the results.[12]
-
Dilute the sample with 0.1% formic acid in water to a final concentration suitable for injection (e.g., 0.5 mg/mL).
-
-
LC-MS Method:
-
Inject the reduced sample onto the LC-MS system.
-
Use the parameters in Tables 1 and 2. The gradient may need to be optimized to ensure baseline separation of the light and heavy chains and their drug-conjugated variants.[5]
-
This step can be performed before intact or reduced analysis to simplify the mass spectra.
-
Deglycosylation Reaction:
-
To 50 µg of ADC, add 1 µL of PNGase F (500 units/µL).
-
Incubate the mixture overnight at 37°C.[14] For rapid deglycosylation protocols, incubation can be shortened to 10-15 minutes at a higher temperature (e.g., 50°C) using a rapid PNGase F formulation.[5]
-
The deglycosylated sample can then be prepared for either intact or reduced analysis as described above.
-
Data Presentation: Instrument Parameters
The following tables provide typical starting parameters for LC-MS analysis. These should be optimized for the specific ADC and instrument used.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Setting for Intact ADC | Setting for Reduced ADC |
|---|---|---|
| Column | Agilent PLRP-S, 1000 Å, 2.1 x 150 mm, 8 µm[5] | Waters ACQUITY BEH C4, 300 Å, 2.1 x 50 mm, 1.7 µm[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-90% B over 5 minutes | 20-75% B over 1-2 minutes, then to 90% B |
| Flow Rate | 0.3 - 0.5 mL/min[5][14] | 0.3 mL/min[14] |
| Column Temp. | 60 - 80°C[5][14] | 60°C[14] |
| Injection Vol. | 2 - 5 µL | 5 µL |
Table 2: Typical Mass Spectrometry Parameters (Q-TOF)
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Dual Jet Stream[3] |
| Ion Mode | Positive |
| Capillary Voltage | 4000 - 4500 V[3] |
| Fragmentor Voltage | 250 V[3] |
| Drying Gas Temp. | 225 - 290°C[3][5] |
| Drying Gas Flow | 14 L/min[3][5] |
| Sheath Gas Temp. | 325 - 400°C[3][5] |
| Nebulizer Pressure | 40 psi[3] |
| Mass Range (m/z) | 1,000 – 4,500 m/z[3] |
Data Analysis and DAR Calculation
-
Mass Deconvolution: The raw MS data, which shows a series of multiply charged ions for each ADC species, must be processed. A deconvolution algorithm (e.g., Maximum Entropy) is used to convert the m/z spectrum into a zero-charge mass spectrum, showing the molecular weights of all species present.[13]
-
Peak Identification: In the deconvoluted spectrum, peaks corresponding to the unconjugated antibody (DAR 0) and the various drug-loaded species (DAR 1, DAR 2, etc.) are identified. For reduced analysis, peaks for light chains with 0 or 1 drug (L0, L1) and heavy chains with 0, 1, 2, or 3 drugs (H0, H1, H2, H3) are identified.[6]
-
DAR Calculation: The weighted average DAR is calculated from the relative peak areas or intensities of the identified species in the deconvoluted spectrum.[]
The formula for calculating the weighted average DAR is:
DAR = Σ (Ii * Ni) / Σ Ii
Where:
-
Ii is the intensity or peak area of the species with i drugs.
-
Ni is the number of drugs on that species.
Table 3: Example DAR Calculation from Deconvoluted Intact Mass Data
| Species (Ni) | Observed Mass (Da) | Peak Area (Ii) | Ii * Ni |
|---|---|---|---|
| DAR 0 | 148050 | 5,000 | 0 |
| DAR 1 | 149020 | 15,000 | 15,000 |
| DAR 2 | 150000 | 45,000 | 90,000 |
| DAR 3 | 150970 | 80,000 | 240,000 |
| DAR 4 | 151950 | 100,000 | 400,000 |
| DAR 5 | 152920 | 60,000 | 300,000 |
| DAR 6 | 153900 | 25,000 | 150,000 |
| DAR 7 | 154870 | 5,000 | 35,000 |
| DAR 8 | 155850 | 1,000 | 8,000 |
| Σ (Sum) | 336,000 | 1,238,000 |
| Average DAR | | 3.68 | |
Note: The average DAR is calculated as 1,238,000 / 336,000 = 3.68.
Conclusion
The LC-MS methods described provide a robust and accurate platform for the determination of the drug-to-antibody ratio of ADCs. By selecting between intact or reduced subunit analysis, and with the optional use of deglycosylation, researchers can effectively characterize the complex heterogeneity of these biotherapeutics. Accurate DAR measurement is crucial for ensuring the consistency, efficacy, and safety of ADC products, making these protocols vital for the drug development pipeline.
References
- 1. waters.com [waters.com]
- 2. perlan.com.pl [perlan.com.pl]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. imrpress.com [imrpress.com]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. sciex.com [sciex.com]
Application Notes and Protocols for (Aminooxy)acetamide-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and utilization of (Aminooxy)acetamide-Val-Cit-PAB-MMAE, a key intermediate in the development of antibody-drug conjugates (ADCs). The protocols outlined below are intended to support researchers in the successful application of this compound in their ADC discovery and development workflows.
Introduction
This compound is a linker-payload intermediate designed for the synthesis of ADCs. It comprises a potent anti-mitotic agent, monomethyl auristatin E (MMAE), attached to a cleavable Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker. This linker system is engineered for stability in circulation and for selective enzymatic cleavage within the tumor microenvironment. The (aminooxy)acetamide group provides a versatile handle for conjugation, typically through a stable oxime bond formation.[1][2] This intermediate is part of a two-stage conjugation strategy, where it is first reacted with a polymer backbone, which is then conjugated to a monoclonal antibody.
Physicochemical Properties and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.
| Property | Guideline |
| Storage Temperature | Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months) . |
| Storage Conditions | Keep in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to prepare them fresh; however, stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. |
| Solubility | Soluble in DMSO.[2] For in vivo applications, various solvent systems can be used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, to achieve a concentration of ≥ 2.5 mg/mL. It is recommended to prepare aqueous solutions fresh on the day of use. |
| Appearance | Solid.[2] |
| Stability | Aminooxy compounds are reactive and sensitive; long-term storage in solution is not recommended, and immediate use is advised. The Val-Cit linker is susceptible to enzymatic cleavage. |
Mechanism of Action of the MMAE Payload
The cytotoxic component of this linker-payload is Monomethyl Auristatin E (MMAE). When conjugated to an antibody, the resulting ADC targets specific antigens on cancer cells.
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as Cathepsin B, cleave the Val-Cit linker. This cleavage releases the highly potent MMAE payload into the cytoplasm. Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Experimental Protocols
This compound is utilized in a two-stage conjugation process to generate a polymer-based ADC.
Stage 1: Oxime Ligation to an Aldehyde-Modified Polyamide
This protocol describes the conjugation of the aminooxy group of the linker-payload to an aldehyde-functionalized polyamide backbone.
Materials:
-
This compound
-
Aldehyde-modified polyamide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution.
-
Dissolve the aldehyde-modified polyamide in the Reaction Buffer to the desired concentration.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the polyamide solution. A typical molar excess of the linker-payload is 5-10 fold relative to the aldehyde groups on the polymer.
-
The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10%) to avoid precipitation of the polyamide.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can be monitored by HPLC.
-
-
Purification:
-
Purify the resulting polyamide-MMAE conjugate to remove unreacted linker-payload and other small molecules. Size exclusion chromatography (SEC) is a suitable method for this purpose, using an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the purified polyamide-MMAE conjugate. The drug-to-polymer ratio can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the polymer, if it has aromatic residues) and at the specific wavelength for MMAE. Mass spectrometry can also be used to confirm the conjugation.
-
Stage 2: Conjugation of Polyamide-MMAE to an Antibody
This protocol describes the covalent attachment of the amine-containing polyamide-MMAE conjugate to the carboxyl groups of a monoclonal antibody using EDC/NHS chemistry.
Materials:
-
Purified polyamide-MMAE conjugate
-
Monoclonal antibody (mAb)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Activation Buffer.
-
-
Activation of Antibody:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the antibody solution. Typical molar excesses are 50-100 fold for EDC and 25-50 fold for Sulfo-NHS relative to the antibody.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Dissolve the polyamide-MMAE conjugate in the Coupling Buffer.
-
Add the polyamide-MMAE solution to the activated antibody. The molar ratio of polyamide-MMAE to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted polyamide-MMAE and other reagents.
-
-
Characterization:
-
Characterize the final ADC for critical quality attributes such as DAR, aggregate content, and purity. Techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC and Mass Spectrometry are commonly used for DAR determination, while SEC-HPLC is used to assess aggregation.
-
Safety Precautions
This compound contains a highly potent cytotoxic agent (MMAE). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Dispose of waste in accordance with institutional and local regulations for hazardous materials.
Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions, including reactant concentrations, buffer pH, and incubation times, may be necessary for specific antibodies and polyamides. All work should be conducted by trained professionals in a suitable laboratory setting.
References
Application Notes and Protocols for the Characterization of (Aminooxy)acetamide-Val-Cit-PAB-MMAE Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The (Aminooxy)acetamide-Val-Cit-PAB-MMAE conjugate is a sophisticated ADC design that incorporates several key features to enhance its therapeutic index. This document provides detailed application notes and protocols for the essential analytical techniques required to characterize these complex biomolecules, ensuring their quality, consistency, and efficacy.
The ADC is composed of a monoclonal antibody linked to the potent microtubule inhibitor, monomethyl auristatin E (MMAE), via a multi-component linker system. This linker includes an (Aminooxy)acetamide group for stable oxime ligation to the antibody, a cathepsin B-cleavable Val-Cit dipeptide for selective payload release within the tumor cell lysosome, and a self-immolative p-aminobenzylcarbamate (PAB) spacer to ensure the release of the unmodified, active form of MMAE.[1]
Accurate and robust analytical characterization is paramount throughout the development and manufacturing of these ADCs. This includes confirming the drug-to-antibody ratio (DAR), assessing the level of aggregation, verifying the integrity of the conjugate, and determining its in vitro potency and stability. The following sections detail the experimental protocols for these critical quality attribute assessments.
Data Presentation
Table 1: Summary of Typical Quantitative Data for ADC Characterization
| Analytical Method | Parameter Measured | Typical Result/Acceptance Criteria |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | DAR0: <15%DAR2: 20-40%DAR4: 30-50%DAR6: 5-15%DAR8: <5%Average DAR: 3.5 - 4.5 |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Reduced) | Light Chain (LC) and Heavy Chain (HC) Drug Load | LC-unconjugated: PresentLC-conjugated (1 drug): PresentHC-unconjugated: PresentHC-conjugated (1, 2, or 3 drugs): PresentCalculated Average DAR: Correlates with HIC results |
| Size Exclusion Chromatography (SEC) | Aggregation and Fragmentation | Monomer Peak: ≥95%High Molecular Weight Species (Aggregates): ≤5%Low Molecular Weight Species (Fragments): ≤1% |
| Mass Spectrometry (MS) | Intact and Subunit Mass Analysis | Confirms expected molecular weights of ADC speciesIdentifies drug-linker modifications |
| In Vitro Cytotoxicity Assay | Half-maximal Inhibitory Concentration (IC50) | Antigen-Positive Cells: <10 nMAntigen-Negative Cells: >1000 nM |
| Plasma Stability Assay | Free MMAE Release over Time | <5% free MMAE after 7 days incubation in human plasma |
Experimental Protocols & Visualizations
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity.[2][3] The addition of each hydrophobic drug-linker to the antibody increases its retention time on the HIC column, allowing for the resolution and quantification of species with different DAR values.[4]
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in HIC Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
Gradient:
-
0-3 min: 0% B
-
3-21 min: 0-100% B (linear gradient)
-
21-25 min: 100% B
-
25-30 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species * DAR of each species) / 100
-
Orthogonal DAR Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC, typically performed on the reduced ADC, provides an orthogonal method for DAR determination.[5] The ADC is treated with a reducing agent to separate the light and heavy chains. The resulting unconjugated and conjugated chains are then separated based on their hydrophobicity.
-
Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: Agilent PLRP-S, 4.6 x 50 mm, 5 µm (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 25% B
-
5-25 min: 25-50% B (linear gradient)
-
25-30 min: 50-25% B (linear gradient)
-
30-35 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 80°C
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-Drug1, HC-Drug2, etc.).
-
Calculate the weighted average DAR using the relative peak areas.
-
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[6][7] This technique is used to quantify the amount of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation, which are critical quality attributes that can impact efficacy and immunogenicity.[]
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in SEC Mobile Phase.
-
-
Chromatographic Conditions:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, high molecular weight species (HMW), and low molecular weight species (LMW).
-
Calculate the percentage of each species relative to the total peak area.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC by measuring its ability to kill target cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter obtained from this assay.
-
Cell Culture:
-
Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
-
Cell Plating:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the corresponding naked antibody, and free MMAE.
-
Treat the cells with the different concentrations and incubate for 72-96 hours.
-
-
Cell Viability Measurement:
-
Use a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound conjugates. A combination of chromatographic and spectrometric methods is essential for a thorough understanding of the critical quality attributes of these complex biotherapeutics. Adherence to these detailed protocols will ensure the generation of accurate and reproducible data, which is fundamental for the successful development of safe and effective antibody-drug conjugates.
References
Generating Aldehyde Groups on Antibodies for Site-Specific Aminooxy Labeling: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methods for the generation of aldehyde groups on antibodies, a critical step for site-specific conjugation using aminooxy chemistry. The introduction of a bio-orthogonal aldehyde handle allows for the precise attachment of various molecules, such as fluorescent dyes, cytotoxic drugs for Antibody-Drug Conjugates (ADCs), or other functional moieties, forming a stable oxime bond.[1][2][3] Two primary strategies are detailed: the chemical oxidation of antibody glycans and an enzyme-mediated approach for introducing a formylglycine residue. This guide offers comprehensive experimental protocols, comparative data, and visual workflows to enable researchers to select and implement the most suitable method for their specific application.
Introduction
Site-specific antibody conjugation is paramount in the development of next-generation immunoconjugates, offering superior homogeneity, stability, and performance compared to random labeling strategies.[4][5][6] The generation of an aldehyde group on the antibody provides a unique chemical handle for bio-orthogonal ligation with aminooxy-functionalized molecules.[1][7] This reaction is highly specific and results in a stable oxime linkage, making it an ideal method for creating well-defined antibody conjugates.[2][8]
The two predominant methods for introducing aldehyde functionalities onto antibodies are:
-
Periodate (B1199274) Oxidation of Glycans: This classic method involves the chemical oxidation of cis-diols within the carbohydrate moieties of the antibody's Fc region to generate aldehyde groups.[9][10][11] By carefully controlling reaction conditions, this method can be tailored to selectively oxidize specific sugar residues, such as sialic acids.[9][10][12]
-
Enzyme-Mediated Aldehyde Tagging: This sophisticated technique utilizes a Formylglycine-Generating Enzyme (FGE) to convert a cysteine residue within a specific peptide recognition sequence (the "aldehyde tag") into a formylglycine (fGly) residue, which contains an aldehyde group.[4][13][14][15] This method offers precise control over the location and stoichiometry of the introduced aldehyde.
This application note provides detailed protocols for both methods, along with a comparative summary of their key characteristics to aid in experimental design.
Methods for Aldehyde Generation
Periodate Oxidation of Antibody Glycans
This method leverages the presence of native glycans on the Fc region of most IgG antibodies. Sodium periodate (NaIO₄) is a mild oxidizing agent that cleaves the vicinal diols of sugar residues to create two aldehyde groups.[10]
-
Site-Specificity: Targets the glycan region, generally distant from the antigen-binding site.
-
Stoichiometry: Can generate multiple aldehyde groups per antibody, with the degree of labeling typically ranging from 2 to 10.[9]
-
Simplicity: It is a relatively straightforward chemical method.[16]
-
Potential for Heterogeneity: The number and location of accessible glycans can vary, potentially leading to a heterogeneous product.
This protocol is a general guideline for the oxidation of IgG antibodies.[1]
Materials:
-
IgG antibody to be labeled
-
10X Reaction Buffer: 1 M sodium acetate (B1210297), 1.5 M NaCl, pH 5.5[1]
-
Sodium periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
PBS buffer, pH 7.4
-
Desalting column (e.g., Sephadex® G-25)[1]
Procedure:
-
Antibody Preparation: Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM for IgG).[1]
-
Oxidation:
-
Prepare a fresh 100 mM solution of sodium periodate in deionized water.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, a lower concentration of 0.25-1 mM can be used.[8][9][10]
-
Incubate the reaction for 10-30 minutes at room temperature in the dark.[1]
-
-
Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes. This will quench any excess periodate.
-
Purification: Immediately purify the oxidized antibody from excess reagents using a desalting column pre-equilibrated with PBS buffer, pH 7.4.
The resulting antibody contains aldehyde groups ready for aminooxy labeling.
Enzyme-Mediated Aldehyde Tagging (FGE)
This method involves genetic engineering of the antibody to include a short peptide sequence known as an "aldehyde tag" (e.g., LCxPxR).[4][13] When co-expressed with the Formylglycine-Generating Enzyme (FGE), the cysteine residue within this tag is converted to a formylglycine (fGly) residue, which contains a reactive aldehyde group.[4][14][15]
-
High Site-Specificity: The aldehyde group is introduced only at the location of the engineered tag.[13][15]
-
Controlled Stoichiometry: Allows for precise control over the drug-to-antibody ratio (DAR), typically achieving a DAR of 2.[13][17]
-
Homogeneity: Produces a highly homogeneous population of modified antibodies.[13]
-
Requires Genetic Engineering: This method necessitates cloning and expression of the modified antibody.
This protocol provides a general overview of the steps involved. Specific details will vary depending on the expression system and antibody.
Materials:
-
Expression vector containing the antibody gene with an inserted aldehyde tag sequence (e.g., LCTPSR).[4][18]
-
Expression vector for Formylglycine-Generating Enzyme (FGE).
-
Mammalian or bacterial cell expression system.
-
Standard protein purification reagents (e.g., Protein A affinity chromatography).
Procedure:
-
Vector Construction: Using standard molecular biology techniques, insert the DNA sequence encoding the aldehyde tag into the desired location within the antibody gene (e.g., light chain, heavy chain C-terminus).[17]
-
Co-expression: Co-transfect a suitable host cell line (e.g., CHO, HEK293) with the expression vectors for the tagged antibody and FGE.[17]
-
Protein Expression and Purification: Culture the cells under appropriate conditions to allow for expression of the antibody and FGE. The FGE will act on the antibody intracellularly to convert the cysteine in the aldehyde tag to formylglycine.
-
Purification: Purify the aldehyde-tagged antibody from the cell culture supernatant using standard antibody purification methods, such as Protein A affinity chromatography.
-
Characterization: Confirm the conversion of the cysteine to formylglycine using mass spectrometry. Conversion efficiencies are typically high, ranging from 86% to 98%.[17]
The purified antibody now possesses site-specific aldehyde groups for subsequent labeling.
Aminooxy Labeling Protocol
Once the aldehyde groups have been generated on the antibody, the following protocol can be used for labeling with an aminooxy-functionalized molecule.
Materials:
-
Aldehyde-containing antibody
-
Aminooxy-functionalized label (e.g., dye, drug-linker)
-
Aniline (B41778) (optional catalyst)[1][3]
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, or acetate buffer, pH 5.5)[1][8]
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare Label Stock Solution: Dissolve the aminooxy-functionalized label in a suitable solvent (e.g., DMSO, water) to a stock concentration of 5-10 mM.[1]
-
Labeling Reaction:
-
To the aldehyde-containing antibody in reaction buffer, add a 20-50 molar excess of the aminooxy-functionalized label.
-
If desired, aniline can be added as a catalyst to a final concentration of 10 mM to accelerate the reaction.[1][3]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove the excess, unreacted label from the antibody conjugate using a desalting column, dialysis, or size exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the label (at its specific maximum absorbance).[1]
Data Presentation
Table 1: Comparison of Aldehyde Generation Methods
| Feature | Periodate Oxidation of Glycans | Enzyme-Mediated (FGE) Aldehyde Tagging |
| Principle | Chemical oxidation of cis-diols in carbohydrate moieties.[9][10] | Enzymatic conversion of a specific cysteine to formylglycine.[4][13][14] |
| Site-Specificity | Targets Fc glycan region. | Specific to the engineered aldehyde tag location.[13][15] |
| Homogeneity | Potentially heterogeneous.[9] | Highly homogeneous.[13] |
| Stoichiometry (DAR) | Variable, typically 2-10.[9] | Precisely controlled, typically 2.[13][17] |
| Requirements | Commercially available antibody. | Genetic engineering and recombinant expression. |
| Conversion Efficiency | Dependent on reaction conditions and glycan accessibility. | High, often >85%.[17] |
| Advantages | Simple, no genetic modification needed.[16] | High precision, homogeneity, and control over DAR.[13] |
| Disadvantages | Potential for product heterogeneity and off-target oxidation.[9][10] | Requires molecular biology expertise and protein expression. |
Visualizations
Caption: Workflow for generating aldehyde groups via periodate oxidation.
Caption: Workflow for FGE-mediated aldehyde tagging of antibodies.
References
- 1. biotium.com [biotium.com]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. biotium.com [biotium.com]
- 4. Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Introduction of Carbonyl Groups into Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 14. ovid.com [ovid.com]
- 15. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cedarlanelabs.com [cedarlanelabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins [mdpi.com]
Step-by-Step Guide for Oxime Bond Formation in Antibody-Drug Conjugate (ADC) Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the formation of a stable oxime bond, a crucial step in the synthesis of Antibody-Drug Conjugates (ADCs). The protocol outlines the two key stages: the introduction of a carbonyl group (aldehyde or ketone) into the antibody and the subsequent chemoselective ligation with an aminooxy-functionalized drug-linker.
Introduction
Oxime ligation is a robust and highly specific bioorthogonal reaction used extensively in bioconjugation and drug delivery.[1] The reaction involves the formation of a stable C=N-O bond between an aldehyde or ketone and an aminooxy group.[2] In the context of ADC development, this chemistry offers a reliable method for attaching potent cytotoxic drugs to monoclonal antibodies (mAbs) with high precision and stability.[3][4] The stability of the oxime bond is a significant advantage, particularly when compared to linkages like thiosuccinimide bonds formed from maleimide-thiol reactions, which can be susceptible to cleavage in vivo.
The synthesis of an oxime-linked ADC is a two-step process. First, a reactive carbonyl group is introduced into the antibody. This can be achieved through various methods, including the oxidation of native glycans or specific amino acid residues.[4][5] Subsequently, the modified antibody is reacted with an aminooxy-containing drug-linker molecule to form the final ADC. This guide will detail the protocols for both of these critical steps.
Signaling Pathways and Logical Relationships
The overall workflow for the synthesis of an oxime-linked ADC can be visualized as a sequential process involving antibody modification, drug-linker conjugation, and final purification.
Caption: Workflow for ADC synthesis via oxime ligation.
Experimental Protocols
Part 1: Introduction of Aldehyde Groups into the Antibody via Glycan Oxidation
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of an antibody using sodium periodate.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO₄)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Desalting columns (e.g., PD-10)
-
UV-Vis spectrophotometer
Procedure:
-
Buffer Exchange: Buffer exchange the antibody into 0.1 M sodium acetate buffer (pH 5.5) using a desalting column. Determine the antibody concentration using a UV-Vis spectrophotometer (A280).
-
Periodate Oxidation:
-
Quenching the Reaction: Quench the reaction by adding glycerol to a final concentration of 15 mM. Incubate for 15 minutes at 4°C in the dark.
-
Purification of the Oxidized Antibody: Immediately purify the oxidized antibody from excess periodate and glycerol by buffer exchanging into 0.1 M sodium acetate buffer (pH 4.5) using a desalting column.[3]
-
Characterization: Determine the concentration of the aldehyde-functionalized antibody. The modified antibody is now ready for conjugation.
Part 2: Oxime Ligation of the Aldehyde-Functionalized Antibody with an Aminooxy-Drug-Linker
This protocol details the conjugation of the modified antibody with an aminooxy-containing drug-linker.
Materials:
-
Aldehyde-functionalized antibody (from Part 1)
-
Aminooxy-functionalized drug-linker (dissolved in DMSO or other suitable organic solvent)
-
Sodium acetate buffer (0.1 M, pH 4.5)[3]
-
Aniline (B41778) (optional, as a catalyst for reactions at higher pH)
-
37°C incubator or water bath[3]
-
Purification system (e.g., HIC, SEC)
Procedure:
-
Prepare the Reaction Mixture:
-
In a suitable reaction vessel, add the aldehyde-functionalized antibody.
-
Add the aminooxy-functionalized drug-linker to the antibody solution. A typical molar excess of the drug-linker is 5-20 fold over the antibody. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.
-
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours.[3] The reaction time may vary depending on the specific reactants and can be optimized. For faster reactions, especially at near-neutral pH, a catalyst such as aniline (10-100 mM) can be included.[6][7]
-
Purification of the ADC:
-
After the incubation period, purify the crude ADC from unreacted drug-linker and other impurities.
-
Hydrophobic Interaction Chromatography (HIC) is a common method for separating ADCs with different drug-to-antibody ratios (DARs).[8][9]
-
Size-Exclusion Chromatography (SEC) can be used to remove aggregates and residual small molecules.[8]
-
-
Characterization of the Final ADC:
-
Determine the final protein concentration.
-
Characterize the ADC to determine the average DAR, purity, and extent of aggregation. This can be achieved using techniques such as HIC, reversed-phase chromatography (RPC), and mass spectrometry.
-
Data Presentation: Quantitative Parameters for Oxime Ligation
The following table summarizes typical quantitative data for the key steps in oxime bond formation for ADC synthesis.
| Parameter | Step 1: Antibody Oxidation | Step 2: Oxime Ligation |
| Reactants & Concentrations | mAb: 1-10 mg/mL | Aldehyde-mAb: 1-10 mg/mL |
| NaIO₄: 5-20 mM[5] | Aminooxy-Drug-Linker: 5-20 molar excess over mAb | |
| Aniline (catalyst, optional): 10-100 mM[6][7] | ||
| Buffer & pH | 0.1 M Sodium Acetate, pH 5.0-5.5[5] | 0.1 M Sodium Acetate, pH 4.5[3] |
| Temperature | 4°C[5] | 25-37°C[3] |
| Reaction Time | 30 minutes[5] | 12-24 hours (uncatalyzed)[3], can be faster with catalyst |
| Yield/Efficiency | High efficiency of aldehyde generation | Conjugation yields can be high, often leading to a defined DAR of 2 for glycan-based conjugation. |
Conclusion
Oxime ligation provides a reliable and efficient method for the synthesis of stable and homogeneous ADCs. By following the detailed protocols and considering the quantitative parameters outlined in this guide, researchers can successfully implement this powerful bioconjugation technique in their ADC development programs. The inherent stability of the oxime bond contributes to the overall safety and efficacy profile of the resulting therapeutic.
References
- 1. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application of (Aminooxy)acetamide-Val-Cit-PAB-MMAE in Targeted Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The ADC comprises three key components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker plays a crucial role in the stability and efficacy of the ADC, ensuring that the payload remains securely attached to the antibody in circulation and is efficiently released at the tumor site.
This document provides detailed application notes and protocols for the use of (Aminooxy)acetamide-Val-Cit-PAB-MMAE, a sophisticated drug-linker construct designed for the development of next-generation ADCs. This construct features:
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]
-
Val-Cit-PAB Linker: A cathepsin B-cleavable linker system composed of a valine-citrulline dipeptide and a p-aminobenzylcarbamate (PAB) self-immolative spacer. This linker is designed to be stable in the bloodstream and efficiently cleaved within the lysosomal compartment of target cancer cells.[4]
-
(Aminooxy)acetamide Group: A functional group that enables site-specific conjugation to an antibody through oxime ligation, offering a high degree of control over the drug-to-antibody ratio (DAR) and resulting in a more homogeneous ADC product.[5]
These application notes will cover the mechanism of action, synthesis and conjugation protocols, and methods for in vitro and in vivo evaluation of ADCs constructed with this compound.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound drug-linker is a multi-step process that begins with the specific targeting of cancer cells and culminates in the induction of apoptosis.
-
Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized endosome fuses with a lysosome, exposing the ADC to the acidic environment and proteolytic enzymes within the lysosome.
-
Linker Cleavage: The Val-Cit dipeptide of the linker is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.
-
Payload Release: Cleavage of the Val-Cit linker triggers the self-immolation of the PAB spacer, leading to the release of the unmodified and fully active MMAE payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics and inhibiting the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
-
Bystander Effect: As a membrane-permeable molecule, the released MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect.
Caption: Mechanism of action of an ADC with this compound.
Quantitative Data Summary
The following tables provide representative quantitative data for ADCs utilizing the Val-Cit-PAB-MMAE linker-drug system. Note that specific values may vary depending on the target antigen, antibody, and cell line used. This data is provided for illustrative purposes, as specific data for the (Aminooxy)acetamide variant is not publicly available.
Table 1: In Vitro Cytotoxicity of a Representative Trastuzumab-Val-Cit-PAB-MMAE ADC
| Cell Line | Target Antigen | IC50 (ng/mL) |
| SK-BR-3 | HER2+ | 15.8 |
| BT-474 | HER2+ | 25.1 |
| NCI-N87 | HER2+ | 10.5 |
| MDA-MB-231 | HER2- | > 1000 |
Table 2: In Vivo Efficacy of a Representative Trastuzumab-Val-Cit-PAB-MMAE ADC in a Mouse Xenograft Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 10 | 45 |
| Trastuzumab-vc-MMAE | 3 | 95 |
| Trastuzumab-vc-MMAE | 1 | 78 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route for this compound.
Caption: Plausible synthesis workflow for this compound.
Materials:
-
Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate (Fmoc-Val-Cit-PAB-PNP)
-
Monomethyl auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Boc-aminooxyacetic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of Fmoc-Val-Cit-PAB-MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-PNP and MMAE in DMF.
-
Add DIPEA to the solution and stir at room temperature until the reaction is complete (monitor by HPLC).
-
Purify the product by preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.
-
-
Fmoc Deprotection:
-
Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine (20% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent under vacuum to obtain H2N-Val-Cit-PAB-MMAE.
-
-
Coupling with Boc-aminooxyacetic acid:
-
Dissolve H2N-Val-Cit-PAB-MMAE and Boc-aminooxyacetic acid in DMF.
-
Add HBTU and DIPEA and stir at room temperature until the reaction is complete (monitor by HPLC).
-
Purify the product by preparative HPLC to obtain Boc-(Aminooxy)acetamide-Val-Cit-PAB-MMAE.
-
-
Boc Deprotection:
-
Dissolve Boc-(Aminooxy)acetamide-Val-Cit-PAB-MMAE in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under vacuum to obtain the final product, this compound.
-
Protocol 2: Antibody Modification and ADC Conjugation via Oxime Ligation
This protocol describes the generation of aldehyde groups on the antibody via glycan oxidation and subsequent conjugation with the aminooxy-functionalized drug-linker.
Caption: Workflow for ADC conjugation using oxime ligation.
Materials:
-
Purified monoclonal antibody in PBS
-
Sodium periodate (B1199274) (NaIO4)
-
Propylene (B89431) glycol
-
This compound
-
Aniline (B41778) (catalyst)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to the antibody solution (final concentration typically 1-2 mM).
-
Incubate the reaction in the dark at 4°C for 30-60 minutes.
-
Quench the reaction by adding propylene glycol.
-
Remove excess reagents by buffer exchange into a suitable conjugation buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).
-
-
ADC Conjugation:
-
Add a solution of this compound (typically 5-10 molar excess) to the oxidized antibody.
-
Add aniline to catalyze the oxime ligation (final concentration ~10 mM).
-
Incubate the reaction at room temperature for 16-24 hours.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other impurities.
-
Collect the fractions containing the purified ADC.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a standard MTT assay to determine the in vitro potency of the ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the medium from the wells and add the ADC or control solutions.
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical in vivo efficacy study using a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells
-
Matrigel
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
-
Treatment:
-
Administer the ADC, control antibody, or vehicle control to the respective groups via intravenous injection at the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Protocol 5: Determination of Drug-to-Antibody Ratio (DAR)
This protocol describes the determination of the average DAR using UV-Vis spectrophotometry and Hydrophobic Interaction Chromatography (HIC).
UV-Vis Spectrophotometry:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Determine the molar extinction coefficients for the antibody at 280 nm and for MMAE at both 280 nm and its maximum absorbance wavelength.
-
Calculate the concentrations of the antibody and MMAE using the Beer-Lambert law and simultaneous equations.[6]
-
The DAR is the molar ratio of MMAE to the antibody.
Hydrophobic Interaction Chromatography (HIC):
-
Inject the purified ADC onto a HIC column.
-
Elute the ADC species using a decreasing salt gradient. Species with higher DAR will be more hydrophobic and elute later.
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / 100, where 'n' is the number of drugs conjugated.[]
Conclusion
This compound represents a highly promising drug-linker for the development of advanced ADCs. Its combination of a potent cytotoxic payload, a stable and selectively cleavable linker, and a site-specific conjugation chemistry offers the potential for highly effective and well-tolerated cancer therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working with this innovative technology. Rigorous in vitro and in vivo evaluation, as outlined here, is essential for the successful preclinical and clinical development of ADCs based on this platform.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (Aminooxy)acetamide-Val-Cit-PAB-MMAE Conjugation
Welcome to the technical support center for troubleshooting low yield in (Aminooxy)acetamide-Val-Cit-PAB-MMAE antibody-drug conjugate (ADC) production. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the this compound conjugation chemistry?
This conjugation strategy involves a two-step process. First, the antibody's carbohydrate (glycan) moieties, typically located in the Fc region, are oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction generates aldehyde groups on the antibody. Subsequently, the (Aminooxy)acetamide-functionalized Val-Cit-PAB-MMAE linker-drug is conjugated to these aldehyde groups via an oxime ligation reaction, forming a stable oxime bond. This site-specific conjugation method offers greater homogeneity of the final ADC product compared to stochastic methods that target lysine (B10760008) or cysteine residues.[1][2][3]
Q2: What are the critical parameters influencing the yield of this conjugation?
Several factors can significantly impact the final yield of the ADC. These include the efficiency of antibody oxidation, the pH of the oxime ligation reaction, the molar ratio of the linker-drug to the antibody, the purity of the antibody and linker-drug, and the final purification method. Suboptimal conditions at any of these stages can lead to a low drug-to-antibody ratio (DAR) and a reduced overall yield.[]
Q3: How is the Drug-to-Antibody Ratio (DAR) determined for the final ADC?
The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute of an ADC. Common analytical techniques to determine DAR include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used to separate and quantify different ADC species.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug (e.g., 248 nm for MMAE), the average DAR can be estimated using the Beer-Lambert law.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides detailed information on the DAR distribution and can identify different ADC forms.[7][8]
Troubleshooting Guide for Low Yield
Low conjugation yield, often reflected in a low Drug-to-Antibody Ratio (DAR), is a common challenge. The following sections provide a structured approach to troubleshooting this issue.
Problem Area 1: Inefficient Antibody Oxidation
A low number of reactive aldehyde groups on the antibody will directly lead to a low DAR.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Sodium Periodate (NaIO₄) Concentration | Titrate the NaIO₄ concentration. Start with a 50-100 molar excess relative to the antibody. | Achieve sufficient oxidation without causing excessive damage to the antibody. |
| Incorrect Reaction pH for Oxidation | Maintain the oxidation reaction pH between 5.5 and 6.0 for optimal periodate activity. | Efficient generation of aldehyde groups. |
| Short Incubation Time | Optimize the incubation time for the oxidation reaction (typically 30 minutes to 2 hours at 4°C in the dark). | Ensure complete oxidation of the glycan moieties. |
| Antibody Glycosylation Variability | Characterize the glycosylation profile of your antibody. Different expression systems can lead to variations in glycan content. | Understand the maximum number of potential conjugation sites. |
Problem Area 2: Suboptimal Oxime Ligation
The formation of the oxime bond between the aminooxy group and the aldehyde is a critical step.
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Reaction pH | For uncatalyzed reactions, maintain a slightly acidic pH of 4.5-5.5. For reactions at neutral pH (6.5-7.5), the use of a catalyst like aniline (B41778) is recommended. | Accelerated reaction rate and increased yield. |
| Low Molar Ratio of Linker-Drug | Increase the molar excess of the this compound linker-drug to the antibody. A typical starting point is a 5-10 fold molar excess.[6] | Drive the conjugation reaction to completion. |
| Instability of the Aminooxy Group | Use freshly prepared or properly stored aminooxy-functionalized linker-drug. Avoid repeated freeze-thaw cycles. | Ensure the reactivity of the conjugation partner. |
| Hydrolysis of the Linker-Drug | While the Val-Cit-PAB linker is designed for stability in circulation, prolonged exposure to harsh acidic or basic conditions during conjugation should be avoided. | Maintain the integrity of the linker-drug throughout the reaction. |
Problem Area 3: Issues with Reagents and Purification
The quality of your starting materials and the efficiency of the purification process can significantly affect the final yield and purity of your ADC.
| Potential Cause | Recommended Action | Expected Outcome |
| Impure Antibody or Linker-Drug | Ensure the purity of the antibody (typically >95%) and the linker-drug. Impurities can interfere with the reaction. | Consistent and reproducible conjugation results. |
| Presence of Amine-Containing Buffers | Avoid buffers containing primary amines (e.g., Tris) during the conjugation step, as they can compete with the aminooxy group. | Prevent unwanted side reactions. |
| ADC Precipitation during Purification | The increased hydrophobicity of the ADC due to MMAE conjugation can lead to aggregation and precipitation. Optimize purification buffers with additives like arginine or polysorbates to improve solubility. | Higher recovery of the purified ADC. |
| Inefficient Removal of Unconjugated Drug | Use size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to effectively remove excess, unconjugated linker-drug. | Obtain a pure ADC with a well-defined DAR. |
Experimental Protocols
Protocol 1: Antibody Oxidation
-
Buffer Exchange: Dialyze the antibody into an oxidation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).[2]
-
Antibody Concentration: Adjust the antibody concentration to 5-10 mg/mL.
-
Periodate Addition: Add a freshly prepared aqueous solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-10 mM (a 50-100 fold molar excess).
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at 4°C in the dark.
-
Quenching: Quench the reaction by adding an excess of ethylene (B1197577) glycol or glycerol.
-
Purification: Immediately purify the oxidized antibody using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation-compatible buffer (e.g., PBS, pH 6.0).
Protocol 2: Oxime Ligation
-
Linker-Drug Preparation: Dissolve the this compound in a small amount of a compatible organic co-solvent like DMSO.
-
Conjugation Reaction: Add the dissolved linker-drug to the purified oxidized antibody solution at a 5-10 fold molar excess.
-
pH Adjustment: Adjust the pH of the reaction mixture to the desired level (4.5-5.5 for uncatalyzed, or 6.5-7.5 with an aniline catalyst).
-
Incubation: Incubate the reaction for 2-16 hours at room temperature or 4°C with gentle mixing.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-drug and other impurities.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Mechanism of action for a Val-Cit-PAB-MMAE ADC.
References
- 1. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Table 1 from Measuring Drug-to-Antibody Ratio ( DAR ) for Antibody-Drug Conjugates ( ADCs ) with UHPLC / Q-TOF Application Note | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Aminooxy-Aldehyde Ligation
Welcome to the technical support center for aminooxy-aldehyde ligation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their oxime ligation reactions for efficient and high-yield bioconjugation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during aminooxy-aldehyde ligation and offers targeted solutions.
Q1: My oxime ligation reaction has a very low yield. What are the most common causes?
Low yield is a frequent issue that can often be attributed to several factors:
-
Suboptimal pH: The reaction rate is highly dependent on pH. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[1] At neutral pH, the reaction can be significantly slower, leading to lower yields within a given timeframe.[1][2]
-
Inefficient or Absent Catalyst: At neutral pH (pH 7), the reaction is often very slow. The use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is crucial to accelerate the reaction and improve yields.[1][2][3]
-
Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent. If the reactants are too dilute, the reaction rate will be slow, resulting in incomplete conversion.[1]
-
Reactant Instability: The aminooxy group is highly reactive and can degrade over time or react with trace impurities, such as acetone (B3395972), in solvents.[1][4] It is important to ensure the purity and stability of starting materials.
-
Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance.[1] Reactions with sterically hindered ketones will be inherently slower.
-
Side Reactions: Impurities in solvents or reagents can lead to unwanted side reactions, consuming starting materials and reducing the yield of the desired product. Using high-grade solvents is recommended to minimize this.[1]
Q2: How can I optimize the pH of my reaction?
The optimal pH depends on whether a catalyst is being used:
-
Uncatalyzed Reactions: A pH range of 4-5 is typically the most effective.[1][3][5]
-
Catalyzed Reactions: With a suitable catalyst like aniline or p-phenylenediamine, the reaction can be performed efficiently at or near neutral pH (pH 7).[1][2][6] This is particularly advantageous for biomolecules that are not stable under acidic conditions.[2][5]
Q3: Which catalyst should I use, and at what concentration?
Aniline and its derivatives are common catalysts that significantly accelerate the reaction, especially at neutral pH.[3][6]
-
Aniline: A common choice, often used at concentrations ranging from 10 mM to 100 mM.[3][6]
-
p-Phenylenediamine (pPDA) and m-Phenylenediamine (B132917) (mPDA): These have been shown to be more efficient catalysts than aniline.[2][7] p-Phenylenediamine can be effective even at low concentrations (e.g., 2 mM) and provides significant rate enhancement at pH 7.[2][5] mPDA has been reported to be up to 15 times more efficient than aniline.[7][8]
-
Arginine: Can also act as a catalyst for oxime ligation and has the added benefit of preventing protein aggregation.[9]
Q4: My reaction is too slow. How can I increase the reaction rate?
Several strategies can be employed to accelerate a slow ligation:
-
Increase Reactant and Catalyst Concentration: As a bimolecular reaction, increasing the concentration of both the aminooxy and aldehyde components, as well as the catalyst, will increase the reaction rate.[1]
-
Increase Temperature: For time-sensitive applications, such as radiolabeling with isotopes like ¹⁸F, increasing the temperature can dramatically accelerate the reaction.[1][3] For example, complete ligation has been achieved in as little as 5 minutes at 75°C.[1][10]
-
Consider the Solvent: While aqueous buffers are common, using organic co-solvents or even neat acetic acid can significantly accelerate the reaction, especially for less reactive ketones.[1][11]
-
Freezing: Counterintuitively, freezing the reaction mixture (e.g., at -20°C) has been shown to accelerate the reaction rate at neutral pH.[1][12][13] This is possibly due to a concentrating effect of the reactants in the frozen state.[1][8]
Q5: I am working with a ketone instead of an aldehyde and the reaction is not working well. What should I do?
Ketones are generally less reactive than aldehydes in oxime ligation, which can lead to longer reaction times or lower yields.[1][8] To address this:
-
Use a More Efficient Catalyst: A highly efficient catalyst like m-phenylenediamine (mPDA) is particularly beneficial for ligations involving ketones.[7]
-
Optimize Reaction Conditions Vigorously: You may need to use higher concentrations of reactants and catalyst, a higher temperature, or consider a solvent like acetic acid to drive the reaction to completion.[1][11]
Q6: How can I purify the final oxime conjugate?
Purification methods will depend on the nature of the conjugated molecules. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a very common and effective method for purifying peptide and protein conjugates.[6]
-
Size Exclusion Chromatography (SEC): Useful for separating the larger conjugate from smaller, unreacted molecules and catalyst.[6]
-
Dialysis or Desalting Columns: Effective for removing small molecule impurities from larger protein or glycoprotein (B1211001) conjugates.[14]
In some cases, especially in screening applications, the reaction products may be of sufficient purity to be used directly in biological assays without an intermediate purification step.[15][16]
Quantitative Data on Reaction Parameters
The following tables summarize key quantitative data to aid in the design and optimization of your experiments.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | pH Range | Relative Efficiency | Notes |
| None | N/A | 4-5 (Optimal) | Base Rate | Very slow at neutral pH.[1][2] |
| Aniline | 10-100 mM | 4-7 | Good | A standard, widely used catalyst.[2][3][6] |
| p-Phenylenediamine (pPDA) | 2-10 mM | 4-7 | High | More efficient than aniline, effective at lower concentrations.[2][5] |
| m-Phenylenediamine (mPDA) | 50-750 mM | ~7 | Very High | Up to 15 times more efficient than aniline.[7][8] |
| Arginine | Not specified | ~7 | Effective | Also acts as a protein aggregation inhibitor.[9] |
Table 2: Effect of pH and Temperature on Reaction Rate
| Parameter | Condition | Effect on Rate | Notes |
| pH (Uncatalyzed) | Acidic (pH 4-5) | Optimal | Protonation of the carbonyl group facilitates nucleophilic attack. |
| pH (Uncatalyzed) | Neutral (pH 7) | Very Slow | Low proton concentration reduces carbonyl reactivity.[1] |
| pH (Catalyzed) | Neutral (pH 7) | Fast (with catalyst) | Catalysts like aniline are crucial for efficiency at neutral pH.[2][6] |
| Temperature | Increase (e.g., to 75°C) | Significant Increase | Can reduce reaction times to minutes.[1][10] |
| Temperature | Freezing (e.g., -20°C) | Increase | Rate acceleration observed at neutral pH, likely due to concentration effects.[1][12][13] |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH
This protocol is a general guideline for the conjugation of an aminooxy-functionalized molecule to an aldehyde-containing molecule in the presence of an aniline catalyst.
-
Prepare Stock Solutions:
-
Dissolve the aldehyde-containing molecule in an appropriate buffer (e.g., 0.1 M sodium phosphate, pH 7.0) to a desired stock concentration (e.g., 10 mM).
-
Dissolve the aminooxy-containing molecule in the same buffer to a desired stock concentration (e.g., 10 mM).
-
Prepare a 200 mM stock solution of aniline in the same buffer.[6] Caution: Aniline is toxic and should be handled with appropriate safety measures.
-
-
Set up the Ligation Reaction:
-
In a microcentrifuge tube, combine the aldehyde and aminooxy stock solutions to achieve the desired final reactant concentrations (e.g., 100 µM each).[6]
-
Add the aniline stock solution to the reaction mixture to achieve the desired final catalyst concentration (e.g., 10-100 mM).[6]
-
Add buffer to reach the final reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or a specified temperature (e.g., 37°C) for a designated time (e.g., 2-18 hours).[17] Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Quenching (Optional):
-
Purification:
-
Purify the oxime conjugate from unreacted starting materials and catalyst using an appropriate method such as RP-HPLC or size exclusion chromatography.[6]
-
Protocol 2: Aminooxy Labeling of Oxidized Glycoproteins
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by ligation with an aminooxy-functionalized probe.
-
Antibody Preparation:
-
Dissolve the glycoprotein (e.g., an IgG antibody) in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM).[18]
-
-
Oxidation of Carbohydrates:
-
Prepare a fresh 100 mM stock solution of sodium periodate (B1199274) (NaIO₄) in deionized water.[18]
-
To the glycoprotein solution, add 1/10th volume of 10X reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5) and 1/10th volume of the NaIO₄ stock solution.[18]
-
Incubate for 10 minutes at room temperature or 30 minutes on ice, protected from light.[18]
-
Quench the oxidation by adding ethylene (B1197577) glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.[18]
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess periodate and ethylene glycol and exchange the buffer to a neutral coupling buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or dialysis.[14]
-
-
Ligation Reaction:
-
Prepare a stock solution of the aminooxy-functionalized probe (e.g., a fluorescent dye) in an appropriate solvent like water or DMSO.[18]
-
Add the aminooxy probe to the oxidized glycoprotein solution. A molar excess of the probe (e.g., 50-fold) is often used.[18]
-
If desired, add a catalyst like aniline to accelerate the reaction.
-
Incubate the reaction for at least 2 hours at room temperature.[14][18]
-
-
Purification:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxime Catalysis by Freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
Technical Support Center: Strategies for Preventing Aggregation of Hydrophobic Val-Cit-PAB-MMAE ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of hydrophobic Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin E (Val-Cit-PAB-MMAE) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in Val-Cit-PAB-MMAE ADCs?
A1: The aggregation of Val-Cit-PAB-MMAE ADCs is primarily driven by the hydrophobic nature of the MMAE payload and the overall drug-linker complex. This inherent hydrophobicity promotes self-association of ADC molecules, leading to the formation of soluble and insoluble aggregates.[1] Several factors can exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linker molecules conjugated to the antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Formulation Conditions: Suboptimal buffer conditions, such as pH and ionic strength, can lead to conformational changes in the antibody, exposing hydrophobic patches and promoting aggregation.
-
Storage and Handling: Temperature fluctuations, freeze-thaw cycles, and mechanical stress (e.g., agitation) can induce protein unfolding and subsequent aggregation.
-
High ADC Concentration: Increased protein concentration can accelerate aggregation kinetics.
Q2: How does aggregation impact the efficacy and safety of an ADC?
A2: ADC aggregation can have significant negative consequences:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen and may be cleared more rapidly from circulation, reducing the amount of active ADC that reaches the tumor.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs).
-
Altered Pharmacokinetics (PK): Aggregation can lead to faster clearance of the ADC from the bloodstream, reducing its half-life and overall exposure.
-
Safety Concerns: Insoluble aggregates can lead to the formation of visible and sub-visible particles, which are a safety concern for injectable biologics.
Q3: What are the general strategies to prevent or minimize aggregation of Val-Cit-PAB-MMAE ADCs?
A3: A multi-pronged approach is often necessary to mitigate the aggregation of hydrophobic ADCs. Key strategies include:
-
Formulation Optimization: This involves the careful selection of buffers, pH, and excipients to stabilize the ADC.
-
Linker and Payload Modification: Engineering the drug-linker to be more hydrophilic can significantly reduce the propensity for aggregation.
-
Controlled Conjugation and Purification: Optimizing the conjugation process and efficiently removing aggregates during purification are crucial.
-
Proper Storage and Handling: Adhering to recommended storage temperatures and minimizing physical stress are essential for maintaining ADC stability.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common aggregation-related issues encountered during ADC experiments.
Issue 1: Immediate precipitation or visible aggregation upon conjugation or formulation.
| Possible Cause | Troubleshooting Action |
| High local concentration of hydrophobic drug-linker | During the conjugation reaction, add the drug-linker solution slowly and with gentle mixing to the antibody solution. |
| Suboptimal buffer pH or ionic strength | Screen a range of pH values (typically 5.0-7.0) and ionic strengths to identify conditions that minimize aggregation.[2] |
| Presence of organic solvent from the drug-linker stock | Minimize the amount of organic solvent introduced into the aqueous antibody solution. Perform a buffer exchange step immediately after conjugation. |
Issue 2: Gradual increase in aggregation during storage (observed by SEC).
| Possible Cause | Troubleshooting Action |
| Inadequate formulation | Incorporate stabilizing excipients into the formulation buffer. See the "Formulation Strategies" section below for details. |
| Inappropriate storage temperature | Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations and -20°C or -80°C for frozen or lyophilized forms.[3][4] Avoid repeated freeze-thaw cycles.[3] |
| Headspace-induced aggregation | For liquid formulations, consider filling vials to minimize the air-liquid interface. |
Strategies for Preventing Aggregation
Formulation Strategies
The formulation plays a critical role in maintaining the stability of Val-Cit-PAB-MMAE ADCs. The following table summarizes key formulation components and their recommended concentration ranges.
| Component | Mechanism of Action | Recommended Concentration Range |
| Buffers | Maintain a stable pH to minimize conformational changes. | Histidine, Acetate, or Citrate buffers at a concentration of 10-50 mM. |
| pH | Influences the surface charge of the ADC, affecting protein-protein interactions. | Typically in the range of 5.0 to 7.0. The optimal pH should be determined experimentally.[2][5] |
| Surfactants | Reduce surface-induced aggregation and stabilize the ADC against mechanical stress. | Polysorbate 20 or Polysorbate 80: 0.01% to 0.1% (w/v).[6][7] |
| Sugars/Polyols | Act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization. | Sucrose or Trehalose: 5% to 10% (w/v).[8][9][10] |
| Amino Acids | Can suppress protein-protein interactions and reduce aggregation. | Arginine: 50 mM to 200 mM.[11][12][13][14] |
Linker and Payload Modification Strategies
Modifying the drug-linker to increase its hydrophilicity is a powerful strategy to reduce ADC aggregation.
-
Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can "shield" the hydrophobic payload and improve the overall solubility and stability of the ADC.
-
Hydrophilic Payloads: Developing more hydrophilic derivatives of auristatin can reduce the intrinsic aggregation propensity of the payload itself.
The following diagram illustrates the concept of using a hydrophilic linker to prevent aggregation.
Experimental Protocols
This section provides detailed methodologies for key analytical techniques used to assess ADC aggregation.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Workflow:
Protocol:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Instrumentation: Use a bio-inert HPLC system.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent).[15][16]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[17] To mitigate hydrophobic interactions, 10-15% isopropanol (B130326) can be added to the mobile phase.[15][18]
-
Flow Rate: 0.8 to 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments. The percentage of aggregation is calculated as the area of the aggregate peaks divided by the total peak area.
Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Analysis
HIC separates molecules based on their surface hydrophobicity. It is a valuable tool for determining the drug-to-antibody ratio (DAR) distribution and assessing the overall hydrophobicity of an ADC, which correlates with its aggregation propensity.
Protocol:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Instrumentation: HPLC system.
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).[19]
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[19][20]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[21][22]
-
Flow Rate: 0.8 to 1.0 mL/min.
-
Column Temperature: 30°C.[20]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 15-50 minutes.[20][22]
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks, with higher DAR species being more retained. The average DAR can be calculated from the peak areas of the different species.
Dynamic Light Scattering (DLS) for Size Distribution Analysis
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is a rapid method to assess the presence of aggregates.[1][6][23][24]
Protocol:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the formulation buffer. The buffer should be filtered through a 0.22 µm filter.
-
Instrument: A DLS instrument such as a Malvern Zetasizer.
-
Measurement Settings:
-
Temperature: 25°C.
-
Equilibration Time: 120 seconds.
-
Number of Measurements: 3-5.
-
Scattering Angle: 173° (backscatter).[1]
-
-
Data Analysis: Analyze the intensity, volume, and number distributions to identify the presence of larger species indicative of aggregation. The Polydispersity Index (PDI) provides an indication of the width of the size distribution. A higher PDI can suggest the presence of aggregates.
Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
DSF, also known as a thermal shift assay, measures the thermal stability of a protein by monitoring changes in fluorescence as the protein unfolds upon heating.[25][26] An increase in the melting temperature (Tm) in the presence of a stabilizing excipient indicates improved conformational stability.[27]
Protocol:
-
Sample Preparation: In a 96-well or 384-well PCR plate, prepare reactions containing the ADC (final concentration 0.1-0.2 mg/mL), the formulation buffer with or without the excipient to be tested, and a fluorescent dye (e.g., SYPRO Orange at a 5X final concentration).[27]
-
Instrumentation: A real-time PCR instrument.
-
Thermal Profile:
-
Initial Temperature: 25°C.
-
Final Temperature: 95°C.
-
Heating Rate: 1°C/minute.
-
-
Data Acquisition: Monitor fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., 470/570 nm for SYPRO Orange).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the peak of the first derivative of the fluorescence curve. A positive shift in Tm indicates stabilization.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. cellmosaic.com [cellmosaic.com]
- 4. susupport.com [susupport.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and stability study of polysorbate 20 in therapeutic monoclonal antibody formulation by multidimensional ultrahigh-performance liquid chromatography-charged aerosol detection-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Influence of Arginine and Counter-Ions: Antibody Stability during Freeze-Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. shimadzu.com [shimadzu.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. agilent.com [agilent.com]
- 22. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 26. dsdpanalytics.com [dsdpanalytics.com]
- 27. Differential Scanning Fluorimetry (DSF) - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Oxime Ligation Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxime ligation and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common side products observed in oxime ligation reactions?
A1: While oxime ligation is a highly chemoselective reaction, several side products can be observed, particularly when analyzing the reaction mixture by sensitive techniques like mass spectrometry. Common side products include:
-
Transoximation products: If there are other carbonyl or aminooxy groups present in the reaction mixture, exchange reactions can occur, leading to the formation of unintended oxime conjugates.[1][2]
-
Adducts with carbonyl impurities: The aminooxy group is highly reactive towards carbonyl-containing compounds. Traces of aldehydes or ketones in solvents or reagents can lead to the formation of corresponding oxime adducts.[1][2]
-
Unreacted starting materials: Incomplete reactions will result in the presence of the original aminooxy-functionalized and carbonyl-containing molecules.
-
Hydrolysis products: Although oxime bonds are generally stable, some hydrolysis can occur, especially under certain pH conditions or during sample workup, leading to the regeneration of the starting materials.
Q2: How can mass spectrometry help in identifying these side products?
A2: Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing side products in oxime ligation.[1][3] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the side products. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of the side products, providing structural information for their definitive identification.[1]
Q3: What are some common adduct ions I should be aware of when analyzing my oxime ligation reaction by ESI-MS?
A3: In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adduct ions, which are formed by the association of the analyte molecule with ions present in the mobile phase or from contaminants. Recognizing these adducts is crucial to avoid misinterpreting them as side products. Common adducts in positive ion mode include:
-
[M+H]⁺: Protonated molecule (the most common ion).
-
[M+Na]⁺: Sodium adduct.
-
[M+K]⁺: Potassium adduct.
-
[M+NH₄]⁺: Ammonium (B1175870) adduct.
These adducts can sometimes be more abundant than the protonated molecule, especially if there are traces of salts in the sample.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product detected by MS | Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time. | Ensure the pH is within the optimal range for oxime ligation (typically pH 4-5 for uncatalyzed reactions, or neutral pH with a catalyst). Optimize reaction time and temperature.[5] |
| Inefficient catalyst: Aniline (B41778) is a common catalyst, but its efficiency can be limited. | Consider using more efficient catalysts like p-phenylenediamine (B122844) (pPDA) or m-phenylenediamine (B132917) (mPDA), which can significantly increase the reaction rate.[5][6] | |
| Poor ionization of the product: The product may not ionize efficiently under the chosen ESI conditions. | Optimize MS parameters such as spray voltage, capillary temperature, and gas flow. Try different mobile phase additives (e.g., formic acid, ammonium acetate). | |
| Sample concentration issues: The sample may be too dilute or too concentrated, leading to poor signal or ion suppression.[7] | Prepare a dilution series of your sample to find the optimal concentration for MS analysis. | |
| Multiple unexpected peaks in the mass spectrum | Presence of side products: As discussed in the FAQs, transoximation, adducts with impurities, etc. | Use LC-MS/MS to separate and identify the different components. Analyze your starting materials for purity. |
| Formation of various adduct ions: Sodium, potassium, and other salt adducts can create multiple peaks for a single compound.[4] | Use high-purity solvents and reagents to minimize salt contamination. If adducts are still present, they can be identified by their characteristic mass differences. | |
| In-source fragmentation or reactions: The desired product might be fragmenting or reacting in the ion source of the mass spectrometer. | Optimize the ion source conditions to be "softer" (e.g., lower cone voltage) to minimize in-source decay.[8] | |
| Inaccurate mass measurement | Mass spectrometer out of calibration: The instrument needs to be calibrated regularly to ensure mass accuracy.[7][9] | Perform a mass calibration using a known standard before running your samples. |
| High background noise: Contaminants in the LC-MS system can lead to a noisy baseline and interfere with peak detection. | Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run blank injections to check for contamination.[7] |
Quantitative Data Summary
The following table provides a hypothetical example of mass spectrometry data for a target oxime product and potential side products. The exact m/z values will depend on the specific reactants used.
| Compound | Description | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Relative Abundance (%) |
| Product | Desired Oxime Conjugate | 1500.75 | 1500.78 | 75 |
| Side Product 1 | Transoximation Product | 1450.65 | 1450.67 | 10 |
| Side Product 2 | Adduct with Acetone (B3395972) | 1358.68 | 1358.70 | 5 |
| Starting Material 1 | Aminooxy-functionalized Molecule | 1200.60 | 1200.62 | 5 |
| Starting Material 2 | Carbonyl-containing Molecule | 300.15 | 300.16 | 5 |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol provides a general guideline for performing an oxime ligation reaction. Optimization may be required for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of the aminooxy-containing molecule in an appropriate buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Prepare a stock solution of the carbonyl-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Prepare a fresh stock solution of aniline catalyst (e.g., 200 mM in 0.1 M Na phosphate, pH 7).[10]
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS at different time points (e.g., 1, 4, and 24 hours).
-
-
Quenching (Optional):
Protocol 2: LC-MS Analysis of Oxime Ligation Reactions
This protocol describes a general method for analyzing the reaction mixture by LC-MS.
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with the initial mobile phase (e.g., 1:10 or 1:100) to an appropriate concentration for MS analysis.
-
-
LC Conditions:
-
MS Conditions (ESI Positive Mode):
-
Ion Source: Electrospray ionization (ESI).
-
Capillary Voltage: 3.0-4.0 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Mass Range: Scan a mass range that covers the expected masses of the starting materials, product, and potential side products.
-
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the expected m/z values of the reactants and products to monitor their consumption and formation over time.
-
Analyze the full scan mass spectra to identify any unexpected peaks that may correspond to side products.
-
If necessary, perform MS/MS analysis on the ions of interest to confirm their identity.
-
Visualizations
Caption: Workflow for oxime ligation and subsequent analysis by LC-MS.
References
- 1. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying (Aminooxy)acetamide-Conjugated ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges encountered during the purification of (Aminooxy)acetamide-conjugated Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
Effective purification of (Aminooxy)acetamide-conjugated ADCs is critical for ensuring product safety, efficacy, and homogeneity.[1][2] The primary goals of purification are to remove unconjugated antibodies, excess drug-linker, and process-related impurities, as well as to separate ADC species with different drug-to-antibody ratios (DAR).[1][2]
The following table outlines common problems, their potential causes, and recommended solutions when purifying (Aminooxy)acetamide-conjugated ADCs.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Analytical Technique(s) |
| Low ADC Recovery | ADC Aggregation: Increased hydrophobicity from the drug-linker can lead to aggregation.[3][4][5] | - Optimize buffer conditions: Screen different pH and excipients to improve solubility. - Modify chromatography method: Reduce the salt concentration in HIC or use a milder elution buffer in IEX. - Employ Size Exclusion Chromatography (SEC): Use SEC as a polishing step to remove aggregates.[3][4] | SEC, Dynamic Light Scattering (DLS) |
| Nonspecific Binding to Chromatography Resin: Hydrophobic or electrostatic interactions between the ADC and the stationary phase.[3] | - Adjust mobile phase: Add organic modifiers (e.g., isopropanol, acetonitrile) to the mobile phase in HIC or SEC to reduce hydrophobic interactions.[6] - Screen different resins: Test resins with different ligand densities or base matrices. | HIC, IEX | |
| Instability of the Oxime Linkage: The oxime bond in the (Aminooxy)acetamide linker can be susceptible to hydrolysis at non-optimal pH. | - Maintain pH control: Operate purification steps within a pH range of 6.0-7.5 to ensure the stability of the oxime linkage. - Limit exposure time: Minimize the duration of purification steps, especially under potentially harsh conditions. | RP-HPLC, Mass Spectrometry (MS) | |
| High Levels of Unconjugated Antibody (DAR=0) | Incomplete Conjugation Reaction: Suboptimal reaction conditions, insufficient linker-drug, or steric hindrance. | - Optimize conjugation: Increase the molar excess of the linker-drug, extend the reaction time, or adjust the reaction buffer pH. - Purification Strategy: Use Hydrophobic Interaction Chromatography (HIC) to separate the more hydrophobic ADC species from the unconjugated antibody.[7][8] Cation Exchange Chromatography (CEX) can also be effective.[9] | HIC, IEX, Mass Spectrometry (MS) |
| Presence of Free Drug-Linker | Inefficient Removal of Excess Reagents: Inadequate buffer exchange or chromatography separation after the conjugation reaction.[10] | - Improve post-conjugation cleanup: Utilize Tangential Flow Filtration (TFF) or diafiltration for efficient removal of small molecules.[11][12] - Optimize chromatography: Use SEC to separate the high molecular weight ADC from the low molecular weight free drug-linker.[13] | RP-HPLC, SEC, MS |
| Broad DAR Distribution | Heterogeneity of Conjugation: Stochastic conjugation to multiple sites on the antibody. | - Refine conjugation chemistry: While challenging with native antibodies, explore site-specific conjugation methods for more homogeneous products. - HIC Fractionation: Use HIC with a shallow gradient to resolve and fractionate different DAR species.[7][14][15] | HIC, MS |
| ADC Instability During Purification | Physical Instability: The conjugation of a hydrophobic payload can decrease the conformational stability of the antibody, leading to aggregation or fragmentation.[16][17] | - Formulation screening: Identify stabilizing excipients (e.g., polysorbates, sugars) to include in purification buffers. - Gentle handling: Avoid vigorous agitation and multiple freeze-thaw cycles. | SEC, Differential Scanning Calorimetry (DSC) |
| Chemical Instability: Aside from oxime hydrolysis, other parts of the ADC, such as the payload or linker, may be sensitive to pH or temperature.[18] | - Process optimization: Conduct purification at lower temperatures (e.g., 4-8 °C) and within a narrow, optimized pH range. | RP-HPLC, MS |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the purification of (Aminooxy)acetamide-conjugated ADCs?
A1: The most critical parameters are pH, salt concentration, and temperature. The pH must be carefully controlled to maintain the stability of the acid-sensitive oxime linkage, typically within a range of 6.0 to 7.5. Salt concentration is a key parameter in HIC and IEX for achieving optimal separation of different DAR species and removing impurities.[7][19] Temperature should generally be kept low (4-8 °C) to minimize potential degradation and aggregation.
Q2: How can I effectively remove aggregates from my (Aminooxy)acetamide-conjugated ADC preparation?
A2: Size Exclusion Chromatography (SEC) is the most common and effective method for removing aggregates.[3][4] It separates molecules based on their hydrodynamic radius, allowing for the separation of monomeric ADC from higher molecular weight aggregates. For particularly challenging separations, optimizing the mobile phase with additives like arginine or a mild organic solvent can help to disrupt non-covalent interactions and improve resolution.[6]
Q3: My HIC separation of different DAR species is poor. What can I do to improve it?
A3: To improve HIC separation of DAR species, you can try the following:
-
Optimize the salt gradient: A shallower salt gradient will increase the resolution between peaks corresponding to different DARs.[7]
-
Change the salt type: Different salts in the mobile phase (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) can alter the selectivity of the separation.
-
Screen different HIC resins: Resins with different levels of hydrophobicity (e.g., Phenyl, Butyl, Ether) will provide different selectivities.[15]
-
Adjust the pH: Modifying the pH of the mobile phase can alter the surface charge and hydrophobicity of the ADC, potentially improving separation.
Q4: Is the (Aminooxy)acetamide linkage stable during typical purification conditions?
A4: The oxime linkage formed is generally stable under mild purification conditions. However, it can be susceptible to hydrolysis at low pH (acidic conditions). Therefore, it is crucial to maintain the pH of all buffers used during purification within a neutral to slightly basic range (pH 6.0-7.5). Prolonged exposure to extreme pH should be avoided.
Q5: How do I remove residual, unconjugated (Aminooxy)acetamide-linker-payload from my ADC preparation?
A5: A combination of techniques is often most effective. Initially, Tangential Flow Filtration (TFF) or diafiltration can be used for bulk removal of the excess small molecule reagents.[11][12] Subsequently, a polishing step using Size Exclusion Chromatography (SEC) can effectively separate the high-molecular-weight ADC from any remaining low-molecular-weight impurities.[13]
Experimental Protocols & Workflows
General ADC Purification Workflow
The following diagram illustrates a typical workflow for the purification of (Aminooxy)acetamide-conjugated ADCs.
Caption: A general experimental workflow for the purification of (Aminooxy)acetamide-conjugated ADCs.
Protocol 1: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for the separation of ADC species based on their DAR.
Materials:
-
HIC Column (e.g., Phenyl, Butyl, or Ether-based)
-
HPLC or FPLC system
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
ADC sample in a suitable buffer
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Sample Loading: Adjust the ADC sample to the same salt concentration as Mobile Phase A and load it onto the column.
-
Washing: Wash the column with 5 CVs of 100% Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. Species will elute in order of increasing hydrophobicity (lower DAR to higher DAR).
-
Column Regeneration and Storage: Regenerate the column with a high concentration of Mobile Phase B, followed by sanitization and storage in an appropriate solution (e.g., 20% ethanol).
Quantitative Data Example (HIC):
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.3 | 45.5 |
| DAR 4 | 15.8 | 38.1 |
| DAR 6 | 18.2 | 6.2 |
Protocol 2: Aggregate Removal by Size Exclusion Chromatography (SEC)
This protocol outlines a method for separating monomeric ADC from aggregates.
Materials:
-
SEC Column (e.g., with a suitable molecular weight range for IgG)
-
HPLC or FPLC system
-
Mobile Phase: (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at a constant flow rate.
-
Sample Injection: Inject a defined volume of the ADC sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions. Larger molecules (aggregates) will elute first, followed by the monomeric ADC, and then any smaller fragments or impurities.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the percentage of aggregate, monomer, and other species.
Quantitative Data Example (SEC):
| Species | Retention Time (min) | Peak Area (%) | Purity (%) |
| Aggregate | 9.8 | 2.5 | 97.5 (Monomer) |
| Monomer | 12.1 | 97.5 | |
| Fragment | 15.4 | < 0.1 |
Signaling Pathways and Logical Relationships
Logical Relationship for Troubleshooting Low ADC Recovery
This diagram illustrates the decision-making process for troubleshooting low recovery of the ADC during purification.
Caption: A decision tree for troubleshooting low recovery of (Aminooxy)acetamide-conjugated ADCs.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. criver.com [criver.com]
- 6. lcms.cz [lcms.cz]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 11. lonza.com [lonza.com]
- 12. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 13. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Navigating Thiosuccinimide Linkage Instability in Maleimide ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of the thiosuccinimide linkage in maleimide-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the thiosuccinimide linkage in ADCs?
A1: The principal routes of instability for the thiosuccinimide linkage, formed from the reaction of a thiol (from a cysteine residue on the antibody) and a maleimide (B117702), are:
-
Retro-Michael Reaction: This is a reversible chemical reaction where the thiosuccinimide adduct breaks down, reverting to the original thiol and maleimide-conjugated payload.[1][2][3] This deconjugation can lead to premature release of the drug-linker, which can then bind to other thiol-containing molecules in the bloodstream, such as human serum albumin, leading to off-target toxicity and reduced efficacy.[1][4]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, a chemical process where a water molecule breaks one or more chemical bonds. This opens the ring to form a stable maleamic acid thioether.[2] This hydrolyzed form is no longer susceptible to the retro-Michael reaction, thus stabilizing the ADC.[2][5] However, for traditional N-alkylmaleimides, the rate of hydrolysis at physiological pH is often too slow to effectively compete with the deconjugation caused by the retro-Michael reaction.[2]
Q2: My ADC is exhibiting significant payload loss during in vitro plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is most commonly attributed to the retro-Michael reaction, leading to deconjugation of the drug-linker.[2][6] Here are several strategies to address this issue:
-
Promote Hydrolysis of the Thiosuccinimide Ring: Since the hydrolyzed, ring-opened form of the linker is stable against the retro-Michael reaction, promoting this conversion can enhance ADC stability.[1][5] This can be achieved through:
-
Post-conjugation treatment: Incubating the ADC at a mildly alkaline pH (e.g., pH 8.5-9.0) after conjugation can accelerate hydrolysis.[2][7] However, it is crucial to monitor the antibody for potential aggregation or degradation at higher pH and temperatures.[2][7]
-
Using "self-hydrolyzing" maleimides: These next-generation maleimides are engineered with substituents, such as a basic amino group, that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[2][8]
-
-
Utilize Next-Generation Maleimides (NGMs): Certain NGMs, like dibromomaleimides, can re-bridge reduced interchain disulfide bonds, forming a stable covalent linkage that is less prone to deconjugation.[9][10][11]
-
Explore Alternative Linker Chemistries: Consider using linker technologies that are inherently less susceptible to thiol exchange, such as those based on sulfones.[12]
Q3: What are "self-hydrolyzing" maleimides and how do they improve the stability of ADCs?
A3: Self-hydrolyzing maleimides are advanced maleimide reagents designed to accelerate the hydrolysis of the thiosuccinimide ring after conjugation to a thiol. They typically feature a strategically positioned basic amino group that acts as an intramolecular catalyst for the ring-opening reaction at neutral pH.[2][8] This rapid and efficient conversion to the stable maleamic acid form effectively prevents the undesirable retro-Michael reaction, leading to significantly enhanced ADC stability in vivo.[2][8]
Q4: Can the specific cysteine conjugation site on the antibody influence the stability of the thiosuccinimide linkage?
A4: Yes, the local microenvironment of the cysteine residue on the antibody plays a crucial role in the stability of the thiosuccinimide linkage.[13] Factors such as solvent accessibility and the acidity (pKa) of the cysteine's thiol group can impact the susceptibility of the linkage to the retro-Michael reaction.[2][3] Conjugation sites with partial solvent accessibility and those within a positively charged environment may facilitate the hydrolysis of the succinimide ring, thereby stabilizing the linkage.[13]
Troubleshooting Guides
Problem 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR) after Conjugation
-
Possible Cause: Incomplete reaction between the maleimide-linker and the antibody's cysteine residues.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
pH: Ensure the reaction buffer is within the optimal pH range for the thiol-maleimide reaction (typically pH 6.5-7.5).[]
-
Temperature and Time: Evaluate if increasing the reaction time or temperature (while ensuring the antibody remains stable) improves conjugation efficiency.
-
-
Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized linker-payload to drive the reaction to completion. However, avoid very large excesses which can lead to non-specific reactions and complicate purification.[2]
-
Ensure Complete Disulfide Bond Reduction: If conjugating to native cysteines from reduced interchain disulfides, verify complete reduction using an appropriate reducing agent like TCEP or DTT. Incomplete reduction will result in fewer available thiols for conjugation and a lower DAR.[2]
-
Purification: Employ a robust purification method, such as size exclusion or affinity chromatography, to effectively remove unreacted linker-payload and other impurities that might interfere with DAR measurement.[2]
-
Problem 2: Premature Drug Release Observed in In Vitro Plasma Stability Studies
-
Possible Cause: The thiosuccinimide linkage is undergoing the retro-Michael reaction, leading to deconjugation.
-
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow for the identification of different DAR species and quantification of payload loss over time.[2][15]
-
Implement a Stabilization Strategy:
-
Post-conjugation Hydrolysis: After the conjugation reaction, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote the hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form using LC-MS. Be cautious of potential antibody aggregation at higher pH and temperatures.[2][7]
-
Switch to a More Stable Linker: Synthesize the ADC using a self-hydrolyzing maleimide or a next-generation maleimide, such as a dibromomaleimide, to inherently improve stability.[2][9][10]
-
-
Perform a Thiol Exchange Assay: Incubate your ADC with an excess of a small molecule thiol, like glutathione. Monitor the transfer of the payload from the antibody to the small molecule thiol over time using HPLC or LC-MS. This will confirm the linker's susceptibility to thiol exchange.[2]
-
Quantitative Data on Linker Stability
The stability of the thiosuccinimide linkage is highly dependent on the specific maleimide derivative used. The following tables summarize publicly available data on the stability of different linkers.
Table 1: Comparison of Linker Stability in Human Plasma
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50%[16] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95%[16] |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90%[16] |
| N-Aryl Maleimide | Cysteine-linked ADC in serum | 7 | >80%[5][17] |
| N-Alkyl Maleimide | Cysteine-linked ADC in serum | 7 | 33-65%[5] |
| Maleamic Acid Linker | Antibody Conjugate in blood serum | 7 | 100%[18] |
| Sulfone Linker | THIOMAB conjugate in human plasma | 30 | ~90%[12] |
Table 2: Effect of Hydrolysis on ADC Stability
| ADC Linker Type | Condition | Incubation Time (days) | % Payload Loss |
| Unhydrolyzed Succinimide | Incubation with 1 mM GSH | 7 | ~50%[7] |
| Hydrolyzed Succinimide | Incubation with 1 mM GSH | 7 | <10%[7] |
| Unhydrolyzed Succinimide | Incubation in human plasma | 7 | ~20-30%[7] |
| Hydrolyzed Succinimide | Incubation in human plasma | 7 | <10%[7] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment of an ADC
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
-
Materials:
-
ADC of interest
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity resin
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer, pH 8.0)
-
Analytical instruments: HPLC-HIC, LC-MS
-
-
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 1, 3, 7 days), collect aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using Protein A or Protein G affinity chromatography.
-
Wash the resin with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the resin using the elution buffer and immediately neutralize the sample.
-
Analyze the purified ADC samples by HPLC-HIC to determine the average Drug-to-Antibody Ratio (DAR). A decrease in the average DAR over time indicates payload loss.
-
For a more detailed analysis, use LC-MS to identify and quantify the different DAR species (e.g., DAR0, DAR2, DAR4) at each time point.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
This protocol describes a general method for determining the DAR of an ADC using LC-MS.
-
Sample Preparation:
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Use a suitable chromatographic method (e.g., reverse-phase chromatography) to separate the different ADC species or the light and heavy chains.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the different species.
-
Calculate the DAR by comparing the relative abundance of the peaks corresponding to the different drug-loaded species.
-
Visualizations
Caption: Instability pathways of thiosuccinimide linkage in ADCs.
Caption: Workflow for an in vitro plasma stability assay of an ADC.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 12. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. benchchem.com [benchchem.com]
- 17. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: (Aminooxy)acetamide vs. Maleimide Conjugation for Enhanced ADC Stability
The stability of the linker connecting the antibody to the cytotoxic payload is a cornerstone of a successful Antibody-Drug Conjugate (ADC). Premature drug release in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides a detailed comparison of two prominent conjugation chemistries, (aminooxy)acetamide and maleimide (B117702), with a focus on their impact on ADC stability, supported by experimental data and detailed protocols.
Maleimide Conjugation: The Established but Reversible Approach
Maleimide chemistry is a widely adopted method for ADC development, primarily reacting with thiol groups on cysteine residues of the antibody. This reaction, a Michael addition, is efficient and can be performed under mild conditions. Many approved ADCs have utilized this conjugation strategy.[1][2]
However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing molecules like glutathione (B108866) and albumin in the plasma.[1][3] This reversibility can lead to the deconjugation of the drug-linker from the antibody, compromising the ADC's efficacy and safety.[1][4] Efforts to improve the stability of maleimide conjugates include the development of self-hydrolyzing maleimides that rapidly convert the thiosuccinimide to a more stable ring-opened structure.[5][6][7]
(Aminooxy)acetamide Conjugation: A Robust and Stable Alternative
(Aminooxy)acetamide chemistry offers a highly stable alternative to maleimide conjugation. This method involves the formation of an oxime bond between an aminooxy-functionalized drug-linker and a carbonyl group (aldehyde or ketone) on the antibody. These carbonyl groups can be introduced site-specifically through glycan oxidation or enzymatic modification.[8][9]
The resulting oxime linkage is significantly more resistant to hydrolysis and thiol-mediated cleavage compared to the thiosuccinimide bond, leading to superior plasma stability.[10][11][12][13] This enhanced stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, potentially leading to a wider therapeutic index.
Head-to-Head Stability Comparison
| Feature | Maleimide Conjugation | (Aminooxy)acetamide Conjugation | Rationale |
| Linkage Type | Thiosuccinimide | Oxime | Formed via Michael addition of a thiol to a maleimide. |
| Primary Stability Concern | Retro-Michael reaction leading to deconjugation.[1][3] | Generally considered highly stable. | The thiosuccinimide bond is reversible in the presence of plasma thiols. The oxime bond is significantly more resistant to cleavage under physiological conditions.[10][13] |
| Plasma Stability | Variable, with potential for significant payload loss over time.[14] | High, with minimal premature drug release.[12] | Studies have shown substantial deconjugation of maleimide-linked ADCs in plasma, whereas oxime-linked ADCs remain largely intact.[12][14] |
| Homogeneity (DAR) | Can be controlled with engineered cysteines, but heterogeneity is common with native disulfide reduction. | High homogeneity can be achieved through site-specific introduction of carbonyl groups. | Site-specific methods for introducing carbonyl groups allow for precise control over the drug-to-antibody ratio (DAR). |
| Therapeutic Window | Potentially narrowed due to off-target toxicity from premature drug release. | Potentially wider due to enhanced stability and reduced off-target effects. | Improved stability minimizes systemic exposure to the free cytotoxic drug. |
Experimental Data Summary
Table 1: In Vitro Plasma Stability Comparison
| Linker Chemistry | ADC | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Maleimide | Thiol-maleimide ADC | Rat | 7 | ~50% | [14] |
| Maleimide-based (mil40-12c') | mil40-12c' | N-acetylcysteine solution | 14 | ~69% | [2] |
| Maleamic methyl ester-based (mil40-12c) | mil40-12c | N-acetylcysteine solution | 14 | ~96.2% | [2] |
| (Aminooxy)acetamide (Oxime) | Repebody-MMAF conjugate | Human | 7 | >95% | [12] |
Table 2: In Vivo Efficacy Comparison
| ADC | Dosing | Tumor Model | Outcome | Reference |
| Maleamic methyl ester-based ADC (mil40-12b) | 2.5 mg/kg | HER2+ xenograft | Complete tumor regression | [2] |
| Conventional Maleimide-based ADC | 5 mg/kg | HER2+ xenograft | Slower tumor regression compared to mil40-12b | [2] |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the general steps for ADC conjugation and stability assessment.
Caption: Comparative workflow for maleimide and (aminooxy)acetamide ADC conjugation.
Experimental Protocols
1. Maleimide-based ADC Conjugation (General Protocol)
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).[15]
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to the antibody solution.[15][16] A 10-100 fold molar excess of TCEP is often used.[16]
-
Incubate at room temperature or 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[15]
-
Remove the excess reducing agent by desalting or buffer exchange.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized drug-linker in an organic solvent like DMSO.[15]
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker is typically used.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours or overnight, protected from light.[16]
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other reagents using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
2. (Aminooxy)acetamide-based ADC Conjugation (General Protocol)
-
Antibody Modification (Glycan Oxidation):
-
Prepare the antibody in an appropriate buffer (e.g., PBS, pH 6.0-7.0).
-
Add a solution of sodium periodate (B1199274) (NaIO4) to the antibody solution.
-
Incubate the reaction in the dark at 4°C for a defined period (e.g., 1 hour) to generate aldehyde groups on the Fc glycans.[8]
-
Quench the reaction and remove excess periodate by buffer exchange.
-
-
Conjugation:
-
Dissolve the (aminooxy)acetamide-drug linker in a suitable buffer.
-
Add the drug-linker solution to the oxidized antibody.
-
Incubate the reaction mixture at room temperature for several hours to overnight to form the stable oxime bond.[8]
-
-
Purification:
-
Purify the ADC using standard chromatography techniques like SEC to remove any unreacted components.
-
3. In Vitro Plasma Stability Assay
-
Incubation:
-
Analysis:
-
Analyze the samples to determine the amount of conjugated drug remaining on the antibody.
-
Common analytical methods include:
-
ELISA: Using an anti-payload antibody to capture the ADC and a secondary antibody to detect the antibody.[19]
-
LC-MS: To measure the average drug-to-antibody ratio (DAR) and identify different drug-loaded species.[17][18]
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs.
-
-
Chemical Reaction and Stability Pathways
Caption: Chemical pathways for maleimide and (aminooxy)acetamide conjugation.
Conclusion
The choice of conjugation chemistry is a critical decision in the design of an ADC. While maleimide-based conjugation is a well-established method, the inherent instability of the thiosuccinimide linkage poses a significant challenge. The retro-Michael reaction can lead to premature drug release, potentially increasing off-target toxicity and reducing the therapeutic efficacy.
(Aminooxy)acetamide conjugation, forming a highly stable oxime bond, offers a robust solution to this stability issue. The enhanced stability of the oxime linkage in plasma can lead to a more favorable pharmacokinetic profile, improved safety, and potentially greater efficacy. For researchers and drug developers prioritizing ADC stability to maximize the therapeutic window, (aminooxy)acetamide chemistry presents a compelling and superior alternative to traditional maleimide-based approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic prenylation and oxime ligation for the synthesis of stable and homogeneous protein-drug conjugates for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Val-Cit-PAB-MMAE and Other Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Val-Cit-PAB-MMAE linker system with other prominent cleavable linkers used in antibody-drug conjugates (ADCs). By examining their mechanisms of action, stability, and impact on therapeutic efficacy, supported by available experimental data, this document aims to inform the selection of the most suitable linker for novel ADC candidates.
Introduction to Cleavable ADC Linkers
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site. Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers prevalent in the tumor microenvironment or within the cancer cell, such as specific enzymes, acidic pH, or a reducing environment.[1][2] The choice of a cleavable linker strategy significantly influences the ADC's therapeutic index, balancing efficacy and toxicity.[2]
This guide focuses on the comparative analysis of the widely used Val-Cit-PAB-MMAE linker with two other major classes of cleavable linkers: disulfide linkers and acid-labile hydrazone linkers.
Mechanism of Action and Payload Release
The efficacy of a cleavable ADC is fundamentally dependent on the precise and efficient release of its cytotoxic payload within the target cell. The Val-Cit-PAB-MMAE linker system and its counterparts employ distinct chemical strategies to achieve this controlled release.
Val-Cit-PAB-MMAE: Protease-Cleavable Linker
The Val-Cit-PAB-MMAE linker is a dipeptide-based system designed to be cleaved by lysosomal proteases.[1] The mechanism involves the following steps:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the amide bond between the valine (Val) and citrulline (Cit) residues of the linker.[1][3]
-
Self-Immolation: Cleavage of the Val-Cit dipeptide triggers a spontaneous 1,6-elimination reaction of the p-aminobenzyloxycarbonyl (PAB) spacer.[4]
-
Payload Release: This self-immolative cascade results in the release of the unmodified and highly potent cytotoxic agent, monomethyl auristatin E (MMAE).[]
-
Cytotoxic Effect: Once released into the cytoplasm, MMAE binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.[]
The high hydrophobicity and membrane permeability of the released MMAE can also lead to a "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cancer cells.[1][6]
dot
Caption: Mechanism of Val-Cit-PAB-MMAE cleavage and payload release.
Other Cleavable Linkers
Disulfide linkers exploit the higher intracellular concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the bloodstream.[7]
-
Mechanism: The disulfide bond within the linker is stable in the oxidizing environment of the plasma but is rapidly cleaved in the reducing environment of the cytoplasm, releasing the payload.[8]
-
Advantages: This mechanism provides good plasma stability.[7]
-
Considerations: The efficiency of cleavage can be influenced by the level of glutathione in the tumor cells.
Acid-labile linkers are designed to be sensitive to changes in pH.[1]
-
Mechanism: These linkers, often containing a hydrazone bond, are relatively stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]
-
Advantages: This provides a mechanism for intracellular drug release.
-
Considerations: Hydrazone linkers can exhibit instability in plasma, leading to premature drug release and potential off-target toxicity.[][9]
Comparative Performance Data
Direct head-to-head comparisons of Val-Cit-PAB-MMAE with disulfide and hydrazone linkers under identical experimental conditions are not extensively available in the public domain. The following tables summarize available data comparing different peptide-based linkers and provide a general overview of the characteristics of each linker class.
Table 1: Comparison of Val-Cit and Val-Ala Linkers
| Feature | Val-Cit Linker | Val-Ala Linker | Reference(s) |
| Cleavage Mechanism | Cathepsin B mediated | Cathepsin B mediated | [10] |
| Hydrophobicity | More hydrophobic | Less hydrophobic | [10] |
| Aggregation (High DAR) | Prone to aggregation | Less aggregation | [11][12] |
| Buffer Stability | Similar to Val-Ala | Similar to Val-Cit | [11][12] |
| Cathepsin B Release | Efficient | Efficient | [11][12] |
| In Vitro Cellular Activity | Similar to Val-Ala | Similar to Val-Cit | [11][12] |
Table 2: General Characteristics of Cleavable Linker Classes
| Linker Type | Cleavage Trigger | Plasma Stability | Bystander Effect | Key Considerations |
| Val-Cit-PAB (Peptide) | Lysosomal Proteases (e.g., Cathepsin B) | Generally good, but can be species-dependent | Yes (with permeable payloads like MMAE) | Well-established with extensive clinical data.[10] |
| Disulfide | High Intracellular Glutathione | Good | Yes (with permeable payloads) | Dependent on the reducing potential of the target cell.[7] |
| Hydrazone (Acid-Labile) | Low pH in Endosomes/Lysosomes | Can be unstable, leading to premature release | Yes (with permeable payloads) | Potential for off-target toxicity due to plasma instability.[][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linkers. Below are protocols for key in vitro assays.
dot
Caption: General workflow for in vitro evaluation of ADC linkers.
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the potency of an ADC in killing target cancer cells.[13]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[2]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the cells and incubate for a period determined by the payload's mechanism of action (e.g., 72-120 hours).[1]
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 1-4 hours.[2]
-
Solubilization (MTT only): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).[1]
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[1]
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells labeled with a fluorescent marker (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Co-culture Seeding: Seed a co-culture of Ag+ and GFP-labeled Ag- cells in a 96-well plate. As a control, seed a monoculture of GFP-labeled Ag- cells.[1]
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.[1]
-
Incubation: Incubate the plates for 72-120 hours.[1]
-
Fluorescence Measurement: Measure the GFP fluorescence intensity.[1]
-
Data Analysis: Normalize the fluorescence intensity of treated wells to untreated controls to determine the viability of the Ag- cells. A greater decrease in viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[1]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma.
Materials:
-
ADC
-
Human and other species' plasma
-
Incubator at 37°C
-
Analytical method to measure intact ADC or released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.[9]
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[9]
-
Analysis:
-
Intact ADC Measurement (ELISA): Use a sandwich ELISA to quantify the amount of intact ADC. An antibody against the payload can be used for detection.
-
Released Payload Measurement (LC-MS): Precipitate plasma proteins and analyze the supernatant using LC-MS to quantify the amount of free payload.[9]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker.
Conclusion
The Val-Cit-PAB-MMAE linker system is a well-validated and widely used platform for the development of ADCs, offering a balance of plasma stability and efficient, protease-mediated payload release. Its ability to induce a potent bystander effect with membrane-permeable payloads like MMAE is a key advantage in treating heterogeneous tumors.
Other cleavable linkers, such as disulfide and acid-labile hydrazone linkers, offer alternative release mechanisms that may be advantageous for specific applications. Disulfide linkers provide good plasma stability and release in the reducing intracellular environment, while hydrazone linkers offer pH-dependent release in endosomes and lysosomes. However, the potential for plasma instability with hydrazone linkers requires careful consideration.
The selection of an optimal cleavable linker is a multifactorial decision that depends on the specific antibody, payload, and target indication. A thorough in vitro and in vivo evaluation of linker stability, cleavage efficiency, and resulting therapeutic window is essential for the successful development of a safe and effective ADC. Recent advancements in linker technology, such as the development of novel peptide sequences and linker modifications to enhance stability, continue to expand the toolkit for ADC design.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. adcreview.com [adcreview.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Showdown: In Vivo Efficacy of MMAE-Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), the choice of payload and target antigen is paramount. Monomethyl auristatin E (MMAE), a potent anti-tubulin agent, remains a cornerstone of ADC development. This guide provides an objective, data-driven comparison of the in vivo efficacy of different MMAE-based ADCs, supported by experimental data from preclinical studies.
MMAE-based ADCs have demonstrated significant therapeutic potential across a range of hematological and solid tumors. Their mechanism of action involves the specific delivery of the highly toxic MMAE payload to cancer cells via a monoclonal antibody targeting a tumor-associated antigen. Upon internalization, the linker is cleaved, releasing MMAE to disrupt the microtubule network, leading to cell cycle arrest and apoptosis. This targeted approach aims to maximize anti-tumor activity while minimizing systemic toxicity.
This guide delves into the comparative in vivo performance of various MMAE-based ADCs, highlighting key differences in efficacy based on the targeted antigen and linker technology.
Comparative In Vivo Efficacy of MMAE-Based ADCs
The following table summarizes the in vivo anti-tumor activity of different MMAE-based ADCs from selected preclinical studies. These head-to-head comparisons in xenograft models provide valuable insights into the relative potency and therapeutic window of these targeted agents.
| ADC | Target Antigen | Linker | Tumor Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Anti-CD22-vc-MMAE | CD22 | Valine-Citrulline | Ramos (Burkitt's Lymphoma) | SCID Mice | 6.5 mg/kg, single i.v. dose | Significant tumor growth inhibition compared to vehicle control. | [1] |
| Anti-CD79b-vc-MMAE (Polatuzumab vedotin analog) | CD79b | Valine-Citrulline | Ramos (Burkitt's Lymphoma) | SCID Mice | 2.5 mg/kg, single i.v. dose | More potent tumor growth inhibition compared to anti-CD22-vc-MMAE at a lower dose. | [1] |
| Trastuzumab-vc-MMAE | HER2 | Valine-Citrulline | N87 (Gastric Cancer) | Nude Mice | 1 mg/kg, single i.v. dose | Tumor growth inhibition. | [2] |
| Trastuzumab-mavg-MMAU | HER2 | Valine-Glucoserine (stabilized) | N87 (Gastric Cancer) | Nude Mice | 1 mg/kg, single i.v. dose | Superior tumor growth inhibition and survival benefit compared to trastuzumab-vc-MMAE. | [2] |
| Hertuzumab-vc-MMAE | HER2 | Valine-Citrulline | JIMT-1 (Trastuzumab-resistant Breast Cancer) | Nude Mice | 10 mg/kg, i.p. injection, twice weekly for 3 weeks | Significant tumor growth inhibition in a trastuzumab-resistant model. | [3] |
| Anti-TF-vc-MMAE | Tissue Factor (TF) | Valine-Citrulline | BxPC-3 (Pancreatic Cancer) | BALB/c Nude Mice | 10 mg/kg or 20 mg/kg, i.v. injection, once | Dose-dependent and significant tumor growth suppression compared to saline group.[4] | [4] |
| Isotype Control-vc-MMAE | N/A | Valine-Citrulline | BxPC-3 (Pancreatic Cancer) | BALB/c Nude Mice | 20 mg/kg, i.v. injection, once | Moderate tumor growth suppression, suggesting some non-specific uptake or bystander effect.[4] | [4] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key in vivo efficacy studies are outlined below.
General In Vivo Xenograft Study Protocol
A typical experimental workflow for assessing the in vivo efficacy of MMAE-based ADCs is as follows:
-
Cell Line Culture and Implantation: Human tumor cell lines (e.g., Ramos, N87, JIMT-1, BxPC-3) are cultured under standard conditions. A specified number of cells are then implanted, either subcutaneously or orthotopically, into immunocompromised mice (e.g., SCID, nude).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups, ensuring a similar average tumor volume across all groups.
-
ADC Administration: The MMAE-based ADCs, control antibodies, or vehicle solutions are administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosing regimen, including the dose level and frequency of administration, is a critical variable.
-
Monitoring and Data Collection: Tumor volume is measured at regular intervals using calipers. The body weight and general health of the mice are also monitored to assess toxicity.
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a specific size or when pre-defined endpoints are met. Key efficacy parameters include tumor growth inhibition (TGI), tumor regression, and overall survival.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel humanized anti-HER2 antibody conjugated with MMAE exerts potent anti-tumor activity | Semantic Scholar [semanticscholar.org]
- 4. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Killing Effect of MMAE from Cleavable Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by a phenomenon known as the bystander killing effect. This guide provides a comprehensive comparison of the bystander effect mediated by Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, when released from cleavable linkers. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for its assessment, offering a valuable resource for the rational design and evaluation of next-generation ADCs.
The Mechanism of MMAE-Mediated Bystander Killing
The bystander effect of an MMAE-based ADC is contingent on two primary factors: a linker that can be cleaved within the tumor microenvironment and a payload that is permeable to the cell membrane.[1] The process begins with the ADC binding to a target antigen on a cancer cell (antigen-positive, Ag+) and subsequent internalization.[2] Once inside the cell, the ADC is trafficked to the lysosome, where acidic conditions and proteases cleave the linker, liberating the MMAE payload.[3]
MMAE's physicochemical properties, notably its hydrophobicity and neutral charge, allow it to diffuse across the lysosomal and plasma membranes into the extracellular space.[4] This released MMAE can then penetrate and kill adjacent antigen-negative (Ag-) tumor cells, thereby extending the ADC's therapeutic reach beyond the directly targeted cells.[1] This is a crucial advantage in treating solid tumors, which often exhibit heterogeneous antigen expression.[5]
Comparative Analysis of ADC Payloads
The capacity to induce a bystander effect is a key differentiator among various ADC payloads. The membrane permeability of the released cytotoxic agent is a critical determinant of this capability.
| Payload | Linker Type | Bystander Effect Potential | Rationale |
| MMAE | Cleavable (e.g., vc-PABC, mc-vc-PABC) | High | Released MMAE is highly membrane-permeable, allowing it to diffuse and kill neighboring antigen-negative cells.[6][7] |
| MMAF | Cleavable (e.g., mc) | Low to Negligible | MMAF possesses a charged C-terminal phenylalanine, which significantly limits its ability to cross cell membranes and exert a bystander effect.[8][9] |
| Deruxtecan (DXd) | Cleavable (e.g., GGFG) | High | The released DXd payload is highly membrane-permeable and has demonstrated a potent bystander effect in preclinical models.[10] |
| DM1 | Non-cleavable | Negligible | When released from a non-cleavable linker, the payload remains attached to the antibody's lysine (B10760008) residue, rendering it charged and membrane-impermeable.[6] |
Experimental Protocols for Assessing the Bystander Effect
To quantitatively evaluate the bystander killing effect of an MMAE-based ADC, a combination of in vitro and in vivo experiments are employed.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured alongside antigen-positive cells.[8]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be sensitive to the MMAE payload and ideally engineered to express a fluorescent protein (e.g., GFP) for easy identification.[2][11]
-
Co-culture Seeding: Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).[12] Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a range of concentrations of the MMAE-ADC and appropriate control ADCs (e.g., isotype control).[8]
-
Incubation: Incubate the plates for a defined period, typically 72-96 hours.[8]
-
Analysis: Quantify the viability of the Ag- cell population using flow cytometry or high-content imaging to detect the fluorescently labeled cells. A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC is indicative of a bystander effect.[8]
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.[1]
Methodology:
-
Preparation of Conditioned Medium: Seed Ag+ cells and treat them with the ADC for 48-72 hours. Collect the culture supernatant, centrifuge to remove cell debris, and filter to sterilize. This is the "conditioned medium."[12]
-
Treatment of Bystander Cells: Seed Ag- cells in a separate 96-well plate. Replace the culture medium with the prepared conditioned medium.[12]
-
Incubation and Viability Assessment: Incubate the Ag- cells for 72-96 hours and assess their viability using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).[1]
-
Analysis: A significant decrease in the viability of the Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells confirms the release of a cytotoxic payload capable of inducing a bystander effect.[1]
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.[6]
Methodology:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[2][11]
-
ADC Administration: Once tumors are established, administer the MMAE-ADC and control ADCs intravenously.
-
Tumor Growth Monitoring: Monitor tumor volume over time. In vivo imaging can be used to specifically track the growth of the Ag- cell population.
-
Analysis: A significant inhibition of the overall tumor growth, and specifically the Ag- tumor cell population, in the ADC-treated group compared to control groups provides evidence of an in vivo bystander effect.[6]
Visualizing the Bystander Effect and MMAE's Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate the mechanism of the bystander effect, a typical experimental workflow, and the signaling pathway of MMAE-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Val-Cit Linker Stability in Human versus Mouse Plasma
A Guide for Researchers in Antibody-Drug Conjugate Development
The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its susceptibility to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[][2] This targeted release mechanism is designed to minimize systemic toxicity and enhance the therapeutic window. However, a critical consideration in the preclinical development of ADCs is the differential stability of the Val-Cit linker in plasma from different species, particularly between mice and humans.[3][4] This guide provides a comprehensive comparison of Val-Cit linker stability in human and mouse plasma, supported by experimental data and detailed methodologies, to inform the design and interpretation of preclinical studies.
Executive Summary: A Tale of Two Plasmas
The central finding from numerous studies is that the Val-Cit linker exhibits high stability in human plasma but is significantly less stable in mouse plasma.[5][6][7] This discrepancy is not a matter of subtle variation but a fundamental difference in enzymatic activity between the two species. The premature cleavage of the Val-Cit linker in mouse plasma can lead to off-target toxicity and diminished efficacy in murine models, complicating the translation of preclinical findings to human clinical trials.[8][9][10]
The primary culprit behind the instability of the Val-Cit linker in mouse plasma is the enzyme carboxylesterase 1c (Ces1c).[3][9][11][12][13] This enzyme, present in rodent plasma, can hydrolyze the dipeptide, leading to the premature release of the cytotoxic payload.[9][14] In contrast, human plasma has negligible levels of this enzymatic activity, contributing to the observed high stability of Val-Cit linkers.[4][10]
To address this challenge, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker. The addition of a glutamic acid residue has been shown to confer resistance to Ces1c cleavage in mouse plasma while preserving the desired cleavage by cathepsin B within the tumor microenvironment.[8][15]
Quantitative Comparison of Val-Cit Linker Stability
The following table summarizes quantitative data from various studies comparing the stability of Val-Cit linkers and their derivatives in human and mouse plasma.
| Linker Type | Species | Incubation Time | % Payload Release / % Intact ADC | Reference |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released MMAE | [6][16] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released MMAE | [6] |
| Val-Cit ADC | Human | 28 days | No significant degradation | [5] |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | [5] |
| Val-Cit | Human | - | Half-life of 230 days | [7] |
| Val-Cit | Mouse | - | Half-life of 80 hours | [7] |
| Glu-Val-Cit (EVCit) ADC | Mouse | 14 days | Almost no linker cleavage | [5] |
Experimental Protocol: In Vitro Plasma Stability Assay
The following is a generalized protocol for assessing the in vitro stability of an ADC linker in plasma.
Objective: To determine the rate of payload release from an ADC in human and mouse plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Control ADC with a stable linker (optional)
-
Human plasma (citrate-anticoagulated)
-
Mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical system (e.g., LC-MS/MS, HPLC)
Methodology:
-
Preparation: Pre-warm human and mouse plasma to 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC into the pre-warmed plasma of each species to a final concentration (e.g., 1 mg/mL).[9][17]
-
Time Points: Incubate the samples at 37°C.[9] At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot from each sample.[9][17]
-
Quenching: Immediately stop the reaction by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to the aliquot to precipitate plasma proteins.[17]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the amount of released payload and/or intact ADC.
-
Data Interpretation: Plot the percentage of released payload or intact ADC against time to determine the stability profile of the ADC in each plasma type.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro plasma stability assay.
Signaling Pathway of Val-Cit Linker Cleavage
The intended and unintended cleavage pathways for the Val-Cit linker are depicted below.
Conclusion
The stability of the Val-Cit linker is highly dependent on the species of plasma, with marked instability observed in mice due to the activity of carboxylesterase 1c.[3][9][11][12][13] This critical difference underscores the importance of careful consideration when designing and interpreting preclinical ADC studies in murine models. For ADCs utilizing the Val-Cit linker, it is essential to either account for the potential for premature payload release in mice or to employ modified linkers, such as the EVCit linker, which are designed to be stable in both mouse and human plasma.[8][15] By understanding these species-specific differences, researchers can more accurately predict the clinical performance of ADCs and accelerate the development of these promising cancer therapeutics.
References
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. communities.springernature.com [communities.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Bystander Effect: A Comparative Analysis of MMAE and MMAF Payloads in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of an effective antibody-drug conjugate (ADC). Among the most prominent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent microtubule inhibitors. A key differentiator between these two molecules is their ability to induce a "bystander effect," the killing of antigen-negative tumor cells in the vicinity of antigen-positive target cells. This guide provides a comprehensive comparative analysis of the bystander effect of MMAE and MMAF, supported by experimental data, detailed protocols, and mechanistic insights to inform payload selection in ADC development.
The heterogeneity of tumors, where not all cancer cells express the target antigen, presents a significant challenge to targeted therapies like ADCs. The bystander effect is a crucial mechanism to overcome this challenge, as it allows for the eradication of surrounding tumor cells that are not directly targeted by the antibody component of the ADC.[1] This phenomenon is largely governed by the physicochemical properties of the payload once it is released from the ADC within the target cell.[1][2]
Key Physicochemical and Biological Differences
The fundamental difference between MMAE and MMAF lies in their chemical structures, which significantly impacts their cell membrane permeability and, consequently, their bystander killing potential. MMAE is a more hydrophobic and neutral molecule, which allows it to readily diffuse across cell membranes.[1] In contrast, MMAF possesses a negatively charged C-terminal phenylalanine residue at physiological pH, rendering it more hydrophilic and significantly less permeable to cell membranes.[1][3] This disparity is the primary determinant of their differential bystander effects.[1][2]
| Property | MMAE | MMAF |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH[1][3] |
| Cell Membrane Permeability | High (more permeable)[1][2] | Low (less permeable)[1][2] |
| Bystander Killing Effect | Potent[1] | Minimal to none[1][4] |
| In Vitro Potency (IC50) | Generally lower (more potent) than MMAF[1] | Generally higher (less potent) than MMAE[1] |
Quantitative Comparison of Cytotoxicity and Bystander Effect
In Vitro Cytotoxicity
The intrinsic potency of both MMAE and MMAF is high, with IC50 values typically in the nanomolar range. However, due to its higher cell permeability, free MMAE is generally more potent than free MMAF in vitro.[1]
Note: IC50 values can vary significantly between cell lines and experimental conditions. The following table provides a general comparison based on available data.
| Payload | Cell Line | IC50 (approximate) |
| Free MMAE | Various Cancer Cell Lines | Low nM |
| Free MMAF | Various Cancer Cell Lines | Higher nM range compared to MMAE |
| MMAE-ADC | Antigen-Positive Cells | Low ng/mL |
| MMAF-ADC | Antigen-Positive Cells | Low ng/mL |
In Vivo Bystander Effect: Admixed Tumor Models
Studies using xenograft models with a mixed population of antigen-positive and antigen-negative tumor cells have provided definitive evidence of MMAE's potent bystander effect. In these models, MMAE-ADCs have been shown to cause complete tumor regression, while MMAF-ADCs with the same antibody and linker only delayed tumor growth without achieving complete remission.[5][6] This indicates that the released MMAE was able to diffuse into and kill the neighboring antigen-negative cancer cells, whereas MMAF was largely confined to the target cells.[5]
| ADC Payload | Tumor Model | Outcome |
| MMAE | Admixed CD30+ and CD30- tumors | Complete tumor remission[5][6] |
| MMAF | Admixed CD30+ and CD30- tumors | Moderate tumor growth delay, no complete remissions[5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the bystander effect of MMAE and MMAF ADCs.
In Vitro Bystander Killing Co-Culture Assay
This assay is designed to directly measure the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[1][6]
Protocol:
-
Cell Seeding: Co-culture a mixture of antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MCF7) cells in a 96-well plate. The antigen-negative cells are often engineered to express a fluorescent protein like GFP for easy identification.[1] The ratio of the two cell types can be varied (e.g., 1:1, 1:3).[1]
-
ADC Treatment: Treat the co-culture with a range of concentrations of the MMAE-ADC and MMAF-ADC, including an isotype control ADC.
-
Incubation: Incubate the plate for 72-96 hours.[1]
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging. A significant reduction in the viability of the antigen-negative cells in the ADC-treated co-culture compared to controls indicates a bystander effect.[1]
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a solid tumor context.[1][5]
Protocol:
-
Cell Preparation: Prepare a suspension containing a mixture of antigen-positive and antigen-negative tumor cells (e.g., a 1:1 ratio).[1]
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice.[1]
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).[1]
-
ADC Administration: Administer the MMAE-ADC, MMAF-ADC, and control ADCs to different groups of mice, typically via intravenous injection.[1]
-
Tumor Monitoring: Measure tumor volume regularly over a set period.[1] The primary endpoint is often tumor growth inhibition or complete tumor regression.
Visualizing the Mechanism and Workflow
Caption: Experimental workflows for assessing the bystander effect.
Caption: Comparative mechanism of MMAE vs. MMAF bystander effect.
Signaling Pathway of Auristatin-Induced Apoptosis
Both MMAE and MMAF are potent inhibitors of tubulin polymerization.[3][7] Upon entering the cell, they bind to tubulin, disrupting the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[8] The signaling cascade leading to apoptosis following microtubule disruption involves the modulation of Bcl-2 family proteins and the activation of stress-activated protein kinase pathways, such as the JNK pathway.[9]
Caption: Signaling pathway of auristatin-induced apoptosis.
Conclusion
The choice between MMAE and MMAF as an ADC payload has significant implications for the therapeutic strategy. MMAE, with its high membrane permeability and potent bystander effect, is a compelling choice for treating heterogeneous tumors where antigen expression is varied.[1] This allows for the killing of adjacent, antigen-negative cancer cells, potentially leading to a more profound and durable anti-tumor response. However, this property may also increase the risk of off-target toxicity.
In contrast, MMAF offers a more targeted and contained cytotoxic effect due to its limited cell permeability.[1] This can be advantageous in scenarios where minimizing damage to surrounding healthy tissues is a primary concern, or for liquid tumors where a bystander effect is less critical. The selection of the appropriate auristatin payload should, therefore, be guided by the specific tumor biology, the desired therapeutic window, and a thorough evaluation of preclinical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugate Homogeneity: Site-Specific vs. Stochastic Conjugation
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are intrinsically linked to their molecular homogeneity. The method of conjugating the cytotoxic payload to the monoclonal antibody (mAb) plays a pivotal role in determining the uniformity of the final ADC product. This guide provides an objective comparison of site-specific and stochastic conjugation methods, focusing on the resulting homogeneity of the ADC population. We present supporting experimental data, detailed analytical protocols, and visual workflows to aid researchers in making informed decisions for their drug development programs.
Introduction to ADC Conjugation Strategies
Stochastic conjugation, the conventional method, involves the random attachment of drug-linkers to endogenous amino acid residues on the antibody, typically lysines or cysteines from reduced interchain disulfides. This process results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR) and different conjugation sites.[1] In contrast, site-specific conjugation technologies enable the precise attachment of payloads to predetermined locations on the antibody, leading to a more homogeneous product with a defined DAR.[2] This improved homogeneity can significantly impact the ADC's pharmacokinetics, efficacy, and safety profile.[3][4]
Data Presentation: A Comparative Analysis
The primary measure of ADC homogeneity is the distribution of DAR species within a batch. A narrow DAR distribution is highly desirable as it ensures consistent product quality and predictable in vivo behavior. The following tables summarize representative quantitative data comparing the DAR distribution of ADCs prepared by stochastic and site-specific methods, as analyzed by Hydrophobic Interaction Chromatography (HIC-HPLC).
Table 1: Drug-to-Antibody Ratio (DAR) Distribution of a Cysteine-Linked ADC
| DAR Species | Stochastic Conjugation (% Peak Area) | Site-Specific Conjugation (% Peak Area) |
| DAR0 (Unconjugated mAb) | 5 - 15% | < 5% |
| DAR2 | 15 - 25% | > 90% |
| DAR4 | 30 - 40% | < 5% |
| DAR6 | 15 - 25% | < 1% |
| DAR8 | 5 - 15% | < 1% |
| Average DAR | ~3.5 - 4.5 | ~2.0 |
Data compiled from representative HIC-HPLC profiles described in the literature. The stochastic conjugation of cysteine-linked ADCs typically yields a bell-shaped distribution of even-numbered DAR species, while site-specific methods can produce a single, predominant DAR species.
Table 2: Impact of Homogeneity on In Vivo Performance
| Parameter | Stochastic ADC (Average DAR ~4.0) | Site-Specific ADC (DAR ~1.6) |
| Pharmacokinetics (Rat Model) | Significant payload detachment observed | Significantly less payload detachment |
| Efficacy (Xenograft Model) | Tumor inhibition at 2.5 mg/kg | Comparable tumor inhibition at 5 mg/kg |
| Safety (Rat Model) | Maximum Tolerated Dose (MTD) ~10 mg/kg | MTD > 80 mg/kg |
This data is based on a study comparing a site-specifically conjugated ADC (AJICAP technology) to a stochastically conjugated cysteine-based ADC, both with an MMAE payload.[4][5]
Experimental Protocols
Accurate evaluation of ADC homogeneity relies on robust analytical techniques. Below are detailed protocols for the key experiments used to characterize and compare ADCs produced by different conjugation methods.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Distribution
Objective: To separate and quantify the different DAR species in an ADC sample based on their hydrophobicity.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol (v/v)
-
ADC sample (~1 mg/mL in PBS)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the bound ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each DAR species and the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Subunit Analysis
Objective: To determine the average DAR by analyzing the reduced light and heavy chains of the ADC.
Materials:
-
RP-HPLC column (e.g., C4 column)
-
LC-MS system (e.g., Q-TOF)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent: Dithiothreitol (DTT)
-
ADC sample (~1 mg/mL in PBS)
Procedure:
-
Reduce the ADC sample by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Inject the reduced sample onto the RP-HPLC column.
-
Separate the light and heavy chains using a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Analyze the eluting peaks by mass spectrometry to identify the unconjugated and conjugated light and heavy chains and their respective drug loads.
-
Calculate the average DAR based on the relative abundance and drug load of each chain.
Native Mass Spectrometry (MS) for Intact ADC Analysis
Objective: To determine the molecular weight of the intact ADC species and confirm the DAR distribution under non-denaturing conditions.
Materials:
-
Mass spectrometer capable of native MS (e.g., Q-TOF or Orbitrap)
-
Size-Exclusion Chromatography (SEC) column for online buffer exchange
-
Mobile Phase: Ammonium Acetate (e.g., 150 mM, pH 7.0)
-
ADC sample (~1 mg/mL in a volatile buffer)
Procedure:
-
Perform online buffer exchange of the ADC sample into the volatile mobile phase using the SEC column.
-
Introduce the sample into the mass spectrometer using a gentle ionization source (e.g., nano-electrospray).
-
Acquire the mass spectrum under conditions that preserve the native structure of the ADC.
-
Deconvolute the resulting spectrum to obtain the molecular weights of the different DAR species.
-
Determine the relative abundance of each species to confirm the DAR distribution.
Visualizing the Processes and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the conjugation workflows, the analytical pipeline, and a representative signaling pathway affected by a common ADC payload.
Conclusion
The choice between site-specific and stochastic conjugation has profound implications for the development of ADCs. While stochastic methods have been historically important, the trend is clearly moving towards site-specific approaches that yield more homogeneous products. The improved control over the DAR distribution offered by site-specific conjugation can lead to a better therapeutic window, characterized by enhanced efficacy and reduced toxicity.[3] The analytical methods detailed in this guide are essential for characterizing the homogeneity of ADCs and for making data-driven decisions throughout the drug development process. As ADC technology continues to evolve, the pursuit of greater homogeneity will remain a key driver of innovation in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Oxime Linkage and Click Chemistry for Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
The conjugation strategy is a critical determinant of the efficacy, stability, and therapeutic index of antibody-drug conjugates (ADCs). Among the myriad of bioconjugation techniques, oxime linkage and click chemistry have emerged as two of the most robust and widely adopted methods for site-specific or controlled conjugation. This guide provides an objective, data-supported comparison of these two leading methodologies to aid researchers in selecting the optimal strategy for their ADC development programs.
At a Glance: Oxime Linkage vs. Click Chemistry
| Feature | Oxime Linkage | Click Chemistry (SPAAC/CuAAC) |
| Reaction Principle | Formation of an oxime bond between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone). | Copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition to form a stable triazole ring. |
| Reaction Speed | Generally slower, with reactions often proceeding for several hours to days. For example, one study reported a rate of 0.03 M⁻¹s⁻¹ at pH 4.6 for oxime ligation.[1] | Typically faster, especially strain-promoted versions. |
| Reaction Conditions | Mildly acidic conditions (pH ~4.5-5.0) are often required for efficient oxime formation.[2] | Bioorthogonal, proceeding under mild physiological conditions. CuAAC requires a copper catalyst, which can be cytotoxic if not properly handled, while SPAAC is catalyst-free. |
| Linkage Stability | The resulting oxime bond is generally stable under physiological conditions.[2] | The triazole linkage is exceptionally stable. |
| Drug-to-Antibody Ratio (DAR) | Can achieve controlled and homogenous DAR, particularly with site-specific introduction of the carbonyl group. | Enables precise control over DAR, leading to homogeneous ADC populations. A click-cleavable ADC with a DAR of approximately 2 has been reported.[][] |
| Bioorthogonality | High, with minimal cross-reactivity with biological functional groups. | Excellent, the azide (B81097) and alkyne groups are abiotic and do not participate in biological reactions. |
Delving into the Chemistries: Reaction Mechanisms
The fundamental difference between oxime linkage and click chemistry lies in the nature of the covalent bond formed between the antibody and the payload.
Oxime Linkage
This method relies on the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond. Typically, the carbonyl group is introduced onto the antibody, often through the oxidation of carbohydrate moieties in the Fc region or by genetic engineering to incorporate a specific amino acid that can be converted to a carbonyl group.
Click Chemistry
The most common forms of click chemistry used for ADC preparation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions result in the formation of a highly stable triazole ring. For ADC synthesis, one of the reactive partners (azide or alkyne) is installed on the antibody, and the other on the drug-linker complex.
Experimental Protocols: A Comparative Workflow
The following sections provide representative, high-level protocols for ADC preparation using both oxime linkage and click chemistry.
Oxime Linkage ADC Preparation Workflow
This protocol outlines the generation of aldehyde groups on an antibody via periodate (B1199274) oxidation of its carbohydrate moieties, followed by conjugation to an aminooxy-functionalized payload.
Detailed Protocol for Oxime Ligation:
-
Antibody Preparation: Prepare the antibody in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Oxidation: Add a solution of sodium periodate (NaIO₄) to the antibody solution to generate aldehyde groups on the carbohydrate chains. The reaction is typically carried out in the dark at room temperature for a defined period.
-
Quenching: Quench the reaction by adding an excess of a diol, such as glycerol.
-
Purification: Remove excess periodate and quenching agent by buffer exchange using a desalting column.
-
Conjugation: Add the aminooxy-functionalized drug-linker to the purified, oxidized antibody.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for 1 to 4 days to allow for oxime bond formation.[1]
-
Final Purification: Purify the resulting ADC to remove unconjugated drug-linker and other reagents using techniques such as size-exclusion chromatography (SEC) or ultrafiltration/diafiltration.
Click Chemistry (SPAAC) ADC Preparation Workflow
This protocol describes the conjugation of an azide-functionalized antibody with a drug-linker containing a strained alkyne, such as dibenzocyclooctyne (DBCO).
Detailed Protocol for SPAAC:
-
Antibody Preparation: Start with an azide-functionalized antibody. This can be achieved through various methods, including metabolic labeling or chemical modification of the antibody. Perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Payload Preparation: Prepare a stock solution of the DBCO-conjugated drug-linker in an organic solvent like DMSO.
-
Conjugation: Add the DBCO-drug linker stock solution to the azide-conjugated antibody. The final reaction mixture may contain a small percentage of the organic solvent.
-
Incubation: Incubate the reaction mixture at room temperature for a relatively short period, typically around 2 hours.
-
Purification: Remove the excess, unreacted DBCO-drug linker using a desalting column.
-
Concentration: Concentrate the purified ADC using an ultracentrifugal filter with an appropriate molecular weight cutoff (e.g., 50 kDa).
Performance Comparison: Efficacy and Stability
Stability: Both oxime and triazole linkages are considered stable under physiological conditions. However, the triazole bond formed via click chemistry is generally regarded as exceptionally robust and less susceptible to hydrolysis over a wide pH range compared to the oxime bond.[2] One study noted that the oxime bond is more stable than a hydrazone linkage but less stable than a triazole linkage.[2]
In Vitro and In Vivo Efficacy: The efficacy of an ADC is multifactorial and heavily dependent on the antibody, payload, linker cleavability, and target antigen. Both oxime linkage and click chemistry have been successfully used to generate potent and specific ADCs that have demonstrated significant anti-tumor activity in preclinical and clinical studies. For instance, a click-cleavable ADC showed significant and durable tumor regression in mouse models where a conventionally linked ADC had limited therapeutic effects.[] An MMAE-based ADC prepared via oxime ligation has also demonstrated specific cytotoxic activity against PRAME-expressing cancer cell lines.[5]
Conclusion: Making the Right Choice
Both oxime linkage and click chemistry are powerful tools for the preparation of next-generation ADCs with controlled and homogeneous properties. The choice between the two will depend on several factors specific to the project.
Choose Oxime Linkage when:
-
A well-established and relatively straightforward conjugation method is desired.
-
The payload is sensitive to the presence of a copper catalyst.
-
The slightly less rapid reaction kinetics are acceptable within the development timeline.
Choose Click Chemistry when:
-
Rapid and highly efficient conjugation is a priority.
-
Exceptional linkage stability is paramount.
-
A completely bioorthogonal reaction is required, especially for in vivo applications (using SPAAC).
Ultimately, the optimal conjugation strategy should be determined empirically for each specific antibody, payload, and linker combination to achieve the desired therapeutic window and clinical outcome.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview [mdpi.com]
- 5. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Aminooxy)acetamide-Val-Cit-PAB-MMAE: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Cytotoxic Compound
(Aminooxy)acetamide-Val-Cit-PAB-MMAE is an intermediate used in the synthesis of antibody-drug conjugates (ADCs) and contains the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE).[1][2][3] Due to the inherent toxicity of the MMAE component, which is a potent microtubule/tubulin inhibitor, this compound must be handled with extreme caution throughout its lifecycle, including disposal, to ensure the safety of laboratory personnel and prevent environmental contamination.[4][5] The hazardous nature of MMAE is well-documented, with classifications including fatal if swallowed or inhaled, suspected of causing genetic defects, and damaging to fertility or the unborn child.[6] Therefore, all waste containing this compound is considered hazardous and must be managed accordingly.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, detailed safety data sheet (SDS) for this compound with full GHS classifications is not consistently available, the presence of the MMAE payload necessitates treating it with the highest level of precaution.[7][8] The primary risks are associated with acute toxicity, mutagenicity, and reproductive toxicity.[6] All handling and disposal procedures should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent aerosolization and exposure.[4][6]
A multi-layered approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound waste.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[6][8] | Prevents dermal absorption of the cytotoxic compound. The outer glove should be changed immediately upon contamination.[8] |
| Eye/Face Protection | Safety goggles or a face shield.[4] | Protects eyes and face from splashes of liquid waste or fine particles of solid waste. |
| Lab Coat | Impermeable, long-sleeved gown, preferably disposable.[9] | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Advised if there is a risk of aerosol or dust generation.[10][11] | Prevents inhalation of the potent cytotoxic agent. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This process emphasizes decontamination, segregation, and proper labeling to ensure compliance and safety.
1. Decontamination of Residual Material:
Before final disposal, any concentrated residues of this compound should be deactivated. A common method for similar potent compounds involves treatment with a solution of sodium hypochlorite (B82951) (bleach).[4] This deactivation step should be performed within a chemical fume hood. All surfaces and equipment that have come into contact with the compound must also be thoroughly decontaminated.[8]
2. Waste Segregation:
Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure correct disposal pathways. Do not mix this waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated PPE (gloves, gowns), disposable labware (pipette tips, vials), and absorbent materials.[6] | Dedicated, leak-proof container lined with a distinctively colored bag (often yellow or purple) and clearly labeled as "Cytotoxic Waste for Incineration".[6][12] |
| Liquid Waste | Unused solutions, deactivated residues, and solvent rinses.[4] | Sealed, leak-proof, and clearly labeled hazardous waste container. The label must indicate "Cytotoxic Waste" and list the chemical constituents.[4][6] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with the compound.[6] | Designated, puncture-proof sharps container for cytotoxic waste, often with a purple lid.[6][13] |
3. Labeling and Storage:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Cytotoxic Waste" or "Hazardous Chemical Waste".[4][6]
-
The cytotoxic symbol.[14]
-
The primary chemical constituents.
-
The date of accumulation.
Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for final disposal.
4. Final Disposal:
All waste contaminated with this compound must be disposed of through your institution's official hazardous waste management program.[4] The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[4][15] Contact your EHS department to arrange for the pickup and disposal of the waste containers.
Emergency Spill Protocol
In the event of a spill, immediate action is required to contain the material and protect personnel.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[6]
-
Don Appropriate PPE: Before any cleanup, put on the full recommended personal protective equipment.[6]
-
Contain the Spill: Use absorbent pads from a chemical spill kit to cover and contain the spill.[6]
-
Decontaminate: Clean the spill area using a validated decontamination solution.[8]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report: Report the spill to your institution's EHS or safety officer.[6]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | CAS#:2446645-88-9 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Val-Cit-PAB-MMAE | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. targetmol.com [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
- 14. danielshealth.ca [danielshealth.ca]
- 15. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Essential Safety and Operational Protocols for (Aminooxy)acetamide-Val-Cit-PAB-MMAE
(Aminooxy)acetamide-Val-Cit-PAB-MMAE is a potent molecule comprising a cytotoxic payload, Monomethyl Auristatin E (MMAE), attached to a linker system. MMAE is an antineoplastic agent that functions as a tubulin inhibitor, making it highly effective in cancer therapy but also posing significant risks to laboratory personnel if not handled correctly.[1][] Due to the high cytotoxicity of the MMAE component, this compound must be handled with extreme caution in a controlled laboratory environment.[3][4]
This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures for safe handling, and detailed disposal plans to mitigate the risks of exposure and ensure a safe working environment for researchers, scientists, and drug development professionals.
Occupational Exposure and Hazard Information
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for the highly potent auristatin class of compounds, to which MMAE belongs, is exceptionally low. A conservative OEL of as low as 5 ng/m³ is often applied to payloads with limited toxicity data, underscoring the necessity for stringent containment and handling protocols.[5]
Key Hazards:
-
High Potency: MMAE is a potent cytotoxic agent.[1]
-
Routes of Exposure: The primary routes of potential exposure are inhalation of aerosols or dust particles, skin contact, and eye contact.[6]
-
Health Risks: Exposure can lead to skin and eye irritation. Due to its mechanism of action, systemic exposure could have severe health consequences.[3][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent any contact with the compound. The following table summarizes the required equipment for different laboratory operations.
| Operation | Required Personal Protective Equipment | Purpose |
| Handling Solid Compound (Weighing, Aliquoting) | - NIOSH-approved respirator (e.g., N95 or higher) or a Powered Air-Purifying Respirator (PAPR)[4][5]- Full-face shield or chemical splash goggles with side shields[3][5]- Disposable, solid-front, back-closure impervious gown[5]- Two pairs of chemotherapy-tested nitrile gloves[5] | To prevent inhalation of fine powders, protect eyes and face from particles, prevent skin contact, and provide a barrier for hands. |
| Handling Solutions (Preparing dilutions, transfers) | - Chemical splash goggles with side shields[3]- Disposable, solid-front, back-closure gown[3]- Two pairs of chemotherapy-tested nitrile gloves[3] | To protect eyes from splashes, prevent skin contamination, and ensure hand protection. |
| General Laboratory Work (in a designated area) | - Standard laboratory coat- Safety glasses- One pair of nitrile gloves | To provide a basic level of protection during ancillary activities in the designated potent compound handling area. |
Note: All PPE should be considered contaminated after use and disposed of as cytotoxic waste.[4]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing exposure risk at every stage of handling this compound. All operations involving open handling of the compound, especially in its solid form, must be conducted within a certified engineering control device.
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage. Don a lab coat, safety glasses, and a single pair of gloves before opening the secondary container.[5]
-
Containment: Open the shipping container in a designated area, such as a chemical fume hood, to contain any potential contamination.[5]
-
Storage: Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area at the recommended temperature (-20°C or -80°C for long-term storage).[8]
2. Preparation and Handling (Solid Compound):
-
Engineering Controls: All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[3]
-
Surface Protection: Use disposable, plastic-backed absorbent pads on all work surfaces to contain any potential spills.[5]
-
Tool Designation: Use dedicated spatulas, weighing papers, and other equipment for handling this compound. These should be disposed of as cytotoxic waste or decontaminated thoroughly after use.
3. Preparation and Handling (Solutions):
-
Engineering Controls: All procedures involving the handling of solutions, such as reconstituting the solid or performing dilutions, should be carried out in a Class II Biosafety Cabinet (BSC) or a chemical fume hood.[5]
-
Spill Prevention: Work carefully to avoid generating aerosols. When transferring liquids, do so slowly and close to the work surface.
4. Spill Management:
-
Immediate Action: In the event of a spill, immediately alert others and evacuate the immediate area.[3]
-
PPE: Don the appropriate PPE, including respiratory protection, double gloves, a disposable gown, and eye protection, before attempting to clean the spill.[9]
-
Containment: Use a cytotoxic spill kit to absorb the material. Cover the spill with absorbent pads, working from the outside in to prevent spreading.[9]
-
Decontamination: After absorbing the material, clean the area with a detergent solution (e.g., soap and water) followed by a 70% ethanol (B145695) solution. All cleaning materials must be disposed of as cytotoxic waste.[9]
Disposal Plan
All materials that have come into contact with this compound are considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines. The primary and most reliable method for the final disposal of auristatin compounds is high-temperature incineration.[9]
| Waste Type | Description | Recommended Container | Disposal Method |
| Solid Waste | Contaminated PPE (gloves, gowns, masks), lab supplies (pipette tips, tubes, vials), absorbent pads.[9] | Labeled, leak-proof, puncture-resistant cytotoxic waste container (often purple or yellow with a cytotoxic symbol).[10][11] | High-Temperature Incineration.[9][11] |
| Liquid Waste | Unused solutions, quenched reaction mixtures, and contaminated solvents.[9] | Labeled, leak-proof, and chemically compatible waste container. | Collection by a licensed hazardous waste disposal service for incineration.[9] |
| Sharps Waste | Contaminated needles, syringes, scalpels, and broken glass.[9] | Labeled, puncture-proof sharps container specifically for cytotoxic waste (often purple-lidded).[9][10] | High-Temperature Incineration.[9] |
Waste Segregation:
-
Cytotoxic waste must be segregated from all other waste streams (e.g., regular trash, biohazardous waste).[5][12]
-
All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol.[12]
Experimental Protocols
Surface Decontamination Protocol:
-
Preparation: Prepare a fresh cleaning solution of a laboratory-grade detergent in water.
-
Initial Wipe: Thoroughly wipe the contaminated surface with the detergent solution using disposable, low-lint wipes.
-
Solvent Rinse: Rinse the surface by wiping with 70% isopropyl or ethyl alcohol.
-
Drying: Allow the surface to air dry completely.
-
Disposal: All wipes and cleaning materials must be disposed of as cytotoxic waste.
Note: While some cytotoxic drugs can be chemically inactivated with agents like sodium hypochlorite, there is no specific public data validating this for auristatins. Therefore, a thorough cleaning with a detergent solution is the recommended minimum procedure, and incineration is the only validated disposal method.[9][13]
Visual Workflow Diagrams
Caption: Workflow for handling the potent ADC payload.
Caption: Disposal workflow for all contaminated materials.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eaglebio.com [eaglebio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 12. danielshealth.ca [danielshealth.ca]
- 13. weizmann.ac.il [weizmann.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
